BAY1217389
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEILUNVMHVMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554458-53-5 | |
| Record name | BAY-1217389 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1217389 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). This document will delve into the molecular interactions, cellular consequences, and preclinical and clinical findings related to this investigational anti-cancer agent.
Core Mechanism: Abrogation of the Spindle Assembly Checkpoint
This compound functions as a selective, orally bioavailable inhibitor of Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 kinase activity is essential for the proper functioning of the SAC.[1][5]
By selectively binding to and inhibiting Mps1, this compound effectively inactivates the SAC.[1][3] This disruption forces cancer cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[2][3][4][6] This "mitotic breakthrough" leads to widespread chromosomal misalignment and missegregation, resulting in aneuploidy and the formation of multinucleated cells.[2][3][4] Ultimately, this mitotic catastrophe triggers tumor cell death.[2][3][4] Mps1 is often overexpressed in various human tumors, making it an attractive target for cancer therapy.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 Value | Notes |
| Biochemical Kinase Assay | Mps1 (TTK) | 0.63 ± 0.27 nmol/L | Competitively binds to the ATP site of the Mps1 kinase.[3][4] |
| Cellular Mechanistic Assay | SAC Abrogation | Not specified | Abrogates nocodazole-induced SAC activity.[2][6] |
| Cell Proliferation Assay | Various Tumor Cell Lines | Median IC50 of 6.7 nmol/L (range 3 to >300 nmol/L) | Efficiently inhibits tumor cell proliferation in vitro.[2] |
| Kinase Selectivity Screen | PDGFRβ | <10 nmol/L | |
| Kit | 10 - 100 nmol/L | ||
| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L | Shows high selectivity for Mps1.[2] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose and Administration | Key Findings |
| Female NMRI mouse | 1 mg/kg (oral) | Moderate oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |
| Male Wistar rat | 0.5 mg/kg (oral) | High oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.
In Vitro Mps1 Kinase Inhibition Assay (TR-FRET)
This assay assesses the direct inhibitory effect of this compound on Mps1 kinase activity.
-
Reagents: Recombinant human Mps1, biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2), ATP, and test compound (this compound).
-
Procedure:
-
Pre-incubate the Mps1 kinase with various concentrations of this compound for 15 minutes.
-
Initiate the enzyme reaction by adding the peptide substrate and ATP (final concentration 10 µM).
-
The phosphorylation of the biotinylated peptide is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
-
IC50 values are calculated from the resulting dose-response curves.[6]
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Seed tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) into 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.
-
Compound Treatment: After 24 hours, treat the cells in quadruplicate with serial dilutions of this compound.
-
Incubation: Incubate the plates for an additional 96 hours.
-
Staining: Fix the adherent cells with glutaraldehyde and stain with crystal violet.
-
Analysis: Measure the absorbance to determine cell viability.
-
IC50 Calculation: Calculate the IC50 values using a 4-parameter fit.[2][6]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g).
-
Tumor Implantation: Implant tumor cells (e.g., A2780cis) subcutaneously.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., orally, twice daily) as a monotherapy or in combination with other agents like paclitaxel.
-
Monitoring: Monitor tumor growth and animal well-being.
-
Endpoint Analysis: Analyze tumor volume and other relevant parameters to assess efficacy. For polyploidy and multinuclearity analysis, tumors can be harvested after a short treatment period.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: Workflow for Determining Cell Proliferation Inhibition.
Clinical Development and Combination Therapies
A Phase I clinical trial (NCT02366949) has evaluated the safety and efficacy of this compound in combination with paclitaxel in patients with solid tumors.[3][7] Preclinical studies have demonstrated a synergistic effect when this compound is combined with paclitaxel.[3][4] The combination therapy has been shown to enhance efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without adding significant toxicity.[5][6][8] The rationale for this synergy lies in their complementary mechanisms of action; paclitaxel induces mitotic arrest, which is then abrogated by this compound, leading to enhanced mitotic catastrophe and cell death.[4] The main dose-limiting toxicities observed in the clinical trial were hematologic.[3][7]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BAY1217389 and its Target Mps1
This guide provides a comprehensive technical overview of this compound, a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, and its therapeutic potential in oncology.
Introduction to Mps1 and this compound
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a vital surveillance mechanism in eukaryotic cells that ensures the accurate segregation of chromosomes during mitosis.[1][3] Mps1 is overexpressed in a variety of human tumors and is essential for the proper functioning of the SAC and chromosome alignment.[4]
This compound is an orally bioavailable and selective inhibitor of Mps1.[4][5] By targeting Mps1, this compound disrupts the SAC, leading to mitotic errors and subsequent death of cancer cells.[4][5]
Mechanism of Action
This compound competitively binds to the ATP-binding site of the Mps1 kinase.[6][7] This inhibition inactivates the spindle assembly checkpoint, which allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes.[5][6][8] This "mitotic breakthrough" leads to severe chromosomal missegregation, aneuploidy, multinuclearity, and ultimately, cell death through mitotic catastrophe.[5][6][7] Preclinical studies have shown that combining this compound with taxanes, such as paclitaxel, enhances chromosomal segregation errors and cell death.[6][7]
Quantitative Data
Biochemical and Cellular Potency
| Assay Type | Target | IC50 Value | Cell Lines Tested |
| Biochemical Assay | Mps1 | 0.63 ± 0.27 nmol/L | Recombinant human Mps1 |
| Cell Proliferation | - | Median: 6.7 nmol/L (range: 3 to >300 nmol/L) | Various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR |
[Sources: 1, 7, 19]
Kinase Selectivity Profile
This compound demonstrates high selectivity for Mps1.[5] However, it does show some activity against other kinases at higher concentrations.[5]
| Kinase Target | Binding Affinity/Inhibition |
| PDGFRβ | <10 nmol/L |
| Kit | 10 - 100 nmol/L |
| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L |
[Source: 1]
Preclinical Pharmacokinetics
| Species | Administration Route | Dose | Peak Plasma Concentration Time | Oral Bioavailability | Key Characteristics |
| Mouse (NMRI) | Oral | 1 mg/kg | 1.5 - 7 hours | Moderate | Low blood clearance, high volume of distribution, long terminal half-life |
| Rat (Wistar) | Oral | 0.5 mg/kg | 1.5 - 7 hours | High | Low blood clearance, high volume of distribution, long terminal half-life |
[Source: 1]
In Vivo Efficacy in Xenograft Models
In preclinical tumor xenograft studies, this compound showed moderate efficacy as a monotherapy.[5][8] However, when combined with paclitaxel, it demonstrated significantly improved efficacy, even in models with acquired or intrinsic paclitaxel resistance, without increasing toxicity.[2][8]
Phase I Clinical Trial Data (NCT02366949)
A Phase I study evaluated this compound in combination with paclitaxel in patients with advanced solid tumors.[6][9][10]
| Parameter | Finding |
| Total Patients Enrolled | 75 |
| Maximum Tolerated Dose (MTD) | 64 mg twice daily (2-days-on/5-days-off) with paclitaxel |
| Dose-Limiting Toxicities | Primarily hematologic (55.6%) |
| Common Toxicities | Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%) |
| Overall Confirmed Responses | 31.6% in evaluable patients |
[Sources: 7, 23, 29]
Experimental Protocols
Mps1 Kinase Assay (TR-FRET)
This protocol assesses the in vitro inhibition of recombinant human Mps1 by this compound.
-
Pre-incubation: The Mps1 kinase and the test compound (this compound) are pre-incubated for 15 minutes.
-
Reaction Initiation: The enzyme reaction is started by adding a biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 µM).
-
Detection: The level of substrate phosphorylation is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: IC50 values are calculated from the resulting dose-response curves.
[Source: 4]
Cell Proliferation Assay (Crystal Violet)
This assay determines the effect of this compound on the proliferation of tumor cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS and incubated for 24 hours.
-
Compound Treatment: Cells are treated in quadruplicate with serial dilutions of this compound.
-
Incubation: The plates are incubated for an additional 96 hours.
-
Staining: Adherent cells are fixed with glutaraldehyde and stained with crystal violet.
-
Data Analysis: IC50 values are calculated using a 4-parameter fit.
[Source: 1]
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of this compound in an animal model.
-
Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude mice).[11]
-
Tumor Growth: Tumors are allowed to grow to a desired volume.
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment Administration:
-
Tumor Measurement: Tumor sizes are measured regularly throughout the study, including during the regrowth phase after treatment cessation.[11]
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Visualizations
Caption: Mps1 signaling in the Spindle Assembly Checkpoint and the inhibitory effect of this compound.
Caption: Experimental workflow for the preclinical and clinical evaluation of this compound.
Caption: Logical flow of this compound's mechanism of action, from Mps1 inhibition to tumor cell death.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of BAY1217389: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1217389 is a potent and selective, orally bioavailable small-molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (MPS1).[1] MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] In many cancer cells, MPS1 is overexpressed, making it an attractive therapeutic target. Inhibition of MPS1 by this compound abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately mitotic catastrophe and cell death in cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound, presenting key data and experimental protocols for researchers in the field of oncology drug development.
Discovery and Rationale
The discovery of this compound originated from a high-throughput screening campaign that identified two distinct chemical series, "triazolopyridines" and "imidazopyrazines," as inhibitors of MPS1 kinase.[4][5] While the initial triazolopyridine hits had moderate potency, the imidazopyrazine series showed significantly higher potency but suffered from poor metabolic stability.[4][5] A focused lead optimization program was initiated on the imidazopyrazine scaffold to improve its drug-like properties, culminating in the identification of this compound.[5]
The therapeutic rationale for targeting MPS1 lies in its unique mechanism of action. Unlike traditional cytotoxic agents that arrest the cell cycle, MPS1 inhibition forces cancer cells to bypass the SAC and proceed through a faulty mitosis, a process termed "mitotic breakthrough".[6] This leads to a form of cell death known as mitotic catastrophe, which is particularly effective in rapidly dividing cancer cells that are often dependent on a functional SAC for survival.[3]
Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition
The Spindle Assembly Checkpoint is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of chromosomes during mitosis. When kinetochores are unattached, a "wait anaphase" signal is generated, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, key proteins that restrain the onset of anaphase. MPS1 kinase plays a crucial role at the apex of this signaling cascade.
This compound, as a potent inhibitor of MPS1, disrupts this checkpoint. By inhibiting MPS1, this compound prevents the generation of the "wait anaphase" signal, even in the presence of unattached kinetochores. This leads to the premature activation of the APC/C, subsequent degradation of securin and cyclin B, and a forced exit from mitosis, resulting in severe chromosomal abnormalities and cell death.[2][3]
Chemical Synthesis
This compound belongs to the imidazopyrazine class of compounds. The detailed, step-by-step synthesis of this compound is described in the supporting information of the Journal of Medicinal Chemistry publication, "Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase".[1] While the specific protocol is proprietary, the general synthetic strategy for the imidazo[1,2-a]pyrazine core involves a multi-step sequence.
A general workflow for the discovery and preclinical evaluation of a compound like this compound is outlined below.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase | IC50 (nM) |
| MPS1 | 0.63 ± 0.27 |
| PDGFRβ | <10 |
| Kit | 10 - 100 |
| CLK1 | 100 - 1000 |
| CLK2 | 100 - 1000 |
| CLK4 | 100 - 1000 |
| JNK1 | 100 - 1000 |
| JNK2 | 100 - 1000 |
| JNK3 | 100 - 1000 |
| LATS1 | 100 - 1000 |
| MAK | 100 - 1000 |
| MAPKAP2 | 100 - 1000 |
| MERTK | 100 - 1000 |
| p38β | 100 - 1000 |
| PDGFRα | 100 - 1000 |
| PIP5K1C | 100 - 1000 |
| PRKD1 | 100 - 1000 |
| RPS6KA5 | 100 - 1000 |
Data compiled from publicly available sources.
Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 7.6 |
| HT-29 | Colorectal Cancer | 62 |
| A2780 | Ovarian Cancer | Not specified |
| NCI-H460 | Lung Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
The median IC50 for cell proliferation inhibition is reported as 6.7 nM (range 3 to >300 nM).
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Bioavailability | t1/2 (hours) |
| Mouse | 1 | Oral | Moderate | Long |
| Rat | 0.5 | Oral | High | Long |
Vss is reported to be high and blood clearance is low in the tested species.
Experimental Protocols
In Vitro MPS1 Kinase Inhibition Assay (TR-FRET)
This assay assesses the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human MPS1 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
Recombinant human MPS1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor
-
This compound stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.
-
Add a defined amount of MPS1 kinase to each well of the 384-well plate containing the diluted compound or vehicle control.
-
Pre-incubate the kinase and compound for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration close to the Km for ATP).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Crystal Violet Staining)
This assay measures the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent human cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (in quadruplicates).
-
Incubate the cells for 96 hours at 37°C in a humidified CO2 incubator.
-
Gently wash the cells with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Wash the plates with water to remove the fixative.
-
Stain the cells with the crystal violet solution for 20 minutes at room temperature.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the bound dye by adding the solubilization solution to each well and incubating for 15 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
Conclusion
This compound is a potent and selective MPS1 kinase inhibitor that has demonstrated significant preclinical activity. Its unique mechanism of action, which involves the abrogation of the Spindle Assembly Checkpoint, offers a promising therapeutic strategy for the treatment of various cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of MPS1 inhibitors and other antimitotic agents. Further clinical investigation of this compound, particularly in combination with taxanes, is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
BAY1217389: An In-depth Technical Guide to its Mitotic Catastrophe Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms by which BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1), induces mitotic catastrophe in cancer cells. This document details the signaling pathways, presents quantitative data from preclinical studies, and outlines key experimental protocols for investigating the effects of this compound.
Core Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint
This compound selectively targets Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
By inhibiting Mps1, this compound effectively disables the SAC.[1] This leads to a premature entry into anaphase, even in the presence of unattached or improperly aligned chromosomes.[2] This aberrant mitotic progression results in severe chromosomal missegregation, leading to aneuploidy and the formation of multinucleated cells. Ultimately, this triggers a form of cell death known as mitotic catastrophe.[2][3]
Signaling Pathways of this compound-Induced Mitotic Catastrophe
The inhibition of Mps1 by this compound initiates a cascade of events that culminates in mitotic catastrophe. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of this compound-induced mitotic catastrophe.
Quantitative Data
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Mps1 Kinase | <10 | [4] |
| Cellular Proliferation | Panel of Tumor Cell Lines (median) | 6.7 | N/A |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Human NSCLC Xenograft Model (NCI-H1299)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | 0 | [5] |
| This compound | 3 mg/kg, p.o., 2QD, 2 on/5 off | ~40 | [5] |
| Paclitaxel | 20 mg/kg, i.v., QD, 1 on/6 off | ~60 | [5] |
| This compound + Paclitaxel | Combination of above doses | >90 | [5] |
p.o. = oral administration; i.v. = intravenous administration; 2QD = twice daily
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the plates with water and stain the cells with 0.5% crystal violet solution in 25% methanol for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the background is clear.
-
Solubilization: Air-dry the plates and solubilize the stained cells with 10% acetic acid.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is used to analyze the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.
Immunofluorescence for Mitotic Spindle Visualization
This protocol is used to visualize the effects of this compound on the mitotic spindle.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to stain microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Mitotic Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of key mitotic proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Securin, phosphorylated Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
Preclinical Characterization of BAY1217389: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and characterization of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). The information presented herein is intended to support further research and development efforts in the field of oncology.
Executive Summary
This compound is an orally bioavailable small molecule inhibitor targeting Mps1, a key regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells.[1][2][3][4] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and synergistic effects when combined with taxanes, even in paclitaxel-resistant models.[2][3][5] This document summarizes the key preclinical findings, including in vitro potency, selectivity, cellular effects, and in vivo efficacy and pharmacokinetics.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency against Mps1 kinase and a favorable selectivity profile against a panel of other kinases.
| Parameter | Value | Assay Type |
| Mps1 IC50 | 0.63 ± 0.27 nmol/L | Biochemical kinase assay |
| Median Cell Proliferation IC50 | 6.7 nmol/L (range 3 to >300 nmol/L) | Cellular proliferation assay |
Table 1: In Vitro Potency of this compound [2][6]
| Kinase | Binding Affinity |
| PDGFRβ | <10 nmol/L |
| Kit | 10 - 100 nmol/L |
| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L |
Table 2: Selectivity Profile of this compound [6]
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models indicate that this compound has a favorable profile for oral administration.
| Species | Dose | Key Findings |
| Female NMRI mouse | 1 mg/kg (oral) | Moderate oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours. |
| Male Wistar rat | 0.5 mg/kg (oral) | High oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours. |
Table 3: In Vivo Pharmacokinetic Profile of this compound [6]
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
The inhibitory activity of this compound on Mps1 kinase was determined using a biochemical assay. While the specific proprietary details of the assay are not publicly available, a general methodology can be described as follows:
-
Enzyme and Substrate Preparation : Recombinant human Mps1 kinase and a suitable substrate peptide are prepared in an appropriate assay buffer.
-
Compound Dilution : this compound is serially diluted to a range of concentrations.
-
Reaction Initiation : The kinase, substrate, and ATP are incubated with the various concentrations of this compound.
-
Signal Detection : The kinase activity is measured, typically through the quantification of phosphorylated substrate. This can be achieved using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.
-
IC50 Calculation : The concentration of this compound that inhibits 50% of the Mps1 kinase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[6]
Cell Proliferation Assay (In Vitro)
The anti-proliferative effects of this compound were assessed in various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR cells.[6]
-
Cell Seeding : Cells are seeded into 96-well plates at densities ranging from 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.[5][6]
-
Compound Treatment : After 24 hours, the cells are treated with serial dilutions of this compound in quadruplicates.[5][6]
-
Cell Viability Measurement : Adherent cells are fixed with glutaraldehyde and stained with crystal violet.[5][6] The absorbance is then read using a plate reader to determine the relative cell viability.
-
IC50 Calculation : The IC50 values are calculated using a 4-parameter fit.[5][6]
In Vivo Xenograft Studies
The in vivo efficacy of this compound, both as a monotherapy and in combination with paclitaxel, was evaluated in tumor xenograft models.
-
Animal Models : Female NMRI nude mice and male Wistar rats were used for these studies.[6] For efficacy studies, tumor cell lines such as A2780cis were implanted into the mice.[5]
-
Tumor Induction : Tumor cells are subcutaneously injected into the flanks of the mice.
-
Treatment Administration : Once tumors reach a specified volume, animals are randomized into treatment groups. This compound is administered orally.[6] In combination studies, paclitaxel is administered intravenously.[5]
-
Dosing Regimen : Specific dosing schedules were employed, for instance, this compound administered orally twice daily for 2 days.[5]
-
Efficacy Endpoints : Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is typically tumor growth inhibition.
-
Tolerability Assessment : Animal body weight and general health are monitored to assess the tolerability of the treatment.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
General Experimental Workflow for In Vitro Anti-Proliferation Assay
Caption: A generalized workflow for determining the in vitro anti-proliferative activity.
Logical Relationship of Preclinical Evaluation
Caption: The logical progression of preclinical evaluation for this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Kinase Selectivity Profile of BAY1217389: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase. The document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.
Executive Summary
This compound is an orally bioavailable small molecule inhibitor that targets Mps1, a serine/threonine kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis.[1][2] It exhibits high potency for Mps1 with an IC50 value in the low nanomolar range.[3][4] While demonstrating excellent overall selectivity, this compound shows some activity against a limited number of other kinases at higher concentrations. This guide presents the detailed kinase selectivity data, the protocols for the assays used to generate this data, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of this compound
The following tables summarize the quantitative data on the kinase inhibitory activity of this compound against its primary target, Mps1, and a panel of other kinases.
Table 1: Potency of this compound against the Primary Target Kinase
| Target | Assay Type | IC50 (nmol/L) |
| Mps1 (TTK) | Biochemical (Cell-free) | 0.63 ± 0.27 |
Table 2: Off-Target Kinase Selectivity Profile of this compound
| Kinase | Inhibition/Binding Range (nmol/L) |
| < 10 | PDGFRβ |
| 10 - 100 | Kit |
| 100 - 1,000 | CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 |
Data compiled from biochemical assays.[3][4]
Signaling Pathway Context
This compound's primary mechanism of action is the inhibition of Mps1 kinase, which leads to the inactivation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[5][6] Inhibition of Mps1 abrogates this checkpoint, causing premature entry into anaphase, chromosomal missegregation, and ultimately, cell death in rapidly dividing cancer cells.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of this compound are provided below.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of Mps1 kinase activity by this compound in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Dilute recombinant human Mps1 kinase to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Prepare a solution of biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP in assay buffer.[8]
-
Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add Mps1 kinase and this compound dilutions to a low-volume 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Staining and Quantification:
-
Fix the cells with a solution like glutaraldehyde.[4]
-
Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium citrate in ethanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.[4]
-
Spindle Assembly Checkpoint (SAC) Activity Assay
This cellular mechanistic assay evaluates the ability of this compound to abrogate the SAC, which is artificially activated by a microtubule-destabilizing agent like nocodazole.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa) to an appropriate confluency.
-
Treat cells with nocodazole to induce mitotic arrest by activating the SAC. The concentration and duration of nocodazole treatment should be optimized for the specific cell line (e.g., 50-100 ng/mL for 10-16 hours).[9][10]
-
Co-treat or subsequently treat the nocodazole-arrested cells with various concentrations of this compound.
-
-
Analysis of Mitotic Breakthrough:
-
Monitor the cells for signs of premature exit from mitosis ("mitotic breakthrough"), which is characterized by the decondensation of chromosomes and reformation of a nuclear envelope without proper chromosome segregation.[3][4]
-
This can be assessed by live-cell imaging or by fixing the cells at different time points and analyzing their morphology and nuclear status using fluorescence microscopy after staining with a DNA dye (e.g., DAPI).
-
-
Quantification of Multinuclearity and Cell Death:
-
Following treatment, fix and stain the cells to visualize the nuclei.
-
Quantify the percentage of multinucleated cells, a hallmark of mitotic catastrophe resulting from SAC abrogation.[3][4]
-
Assess cell death using standard viability assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).
-
References
- 1. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 2. Facebook [cancer.gov]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clyte.tech [clyte.tech]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY1217389 in Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1217389 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1/TTK).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many types of cancer, Mps1 is overexpressed, contributing to genomic instability and tumor progression. This compound selectively binds to and inhibits the activity of Mps1, leading to the inactivation of the SAC.[1][2] This forces tumor cells into premature mitosis, causing chromosomal misalignment, missegregation, and ultimately, cell death.[1][2]
These application notes provide detailed protocols for utilizing this compound in preclinical tumor xenograft models, both as a monotherapy and in combination with other agents like paclitaxel.
Mechanism of Action: Mps1 Inhibition and SAC Abrogation
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 kinase is a central component of the SAC. When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of proteins that hold sister chromatids together.
This compound inhibits Mps1 kinase activity, preventing the phosphorylation of its downstream targets. This disrupts the formation of the MCC, leading to the premature activation of the APC/C. As a result, cells with unattached chromosomes proceed into anaphase, leading to severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.
Caption: this compound inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound as a monotherapy and in combination with paclitaxel in various tumor xenograft models.
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NCI-H1299 (NSCLC) | This compound | 3 mg/kg, p.o., 2QD, 2 days on/5 days off | Moderate efficacy as monotherapy | [4] |
| Paclitaxel | 20 mg/kg, i.v., QD, 1 day on/6 days off | Moderate efficacy as monotherapy | [4] | |
| This compound + Paclitaxel | Combination of above schedules | Strongly improved efficacy over monotherapy | [4] | |
| LU387 (Patient-Derived NSCLC) | This compound | 3 mg/kg, p.o., 2QD, 2 days on/5 days off | Moderate efficacy as monotherapy | [4] |
| Paclitaxel | 20 mg/kg, i.v., QD, 1 day on/6 days off | Moderate efficacy as monotherapy | [4] | |
| This compound + Paclitaxel | Combination of above schedules | Strongly improved efficacy over monotherapy | [4] | |
| A2780cis (Ovarian) | This compound (as BAY1161909) | 2.5 mg/kg, p.o., 2QD for 2 days | Analysis of polyploidy and multinuclearity | [5] |
| Paclitaxel | 24 mg/kg, i.v., once | Analysis of polyploidy and multinuclearity | [5] | |
| This compound (as BAY1161909) + Paclitaxel | 1 mg/kg p.o. 2QD for 2 days + 24 mg/kg i.v. once | Analysis of polyploidy and multinuclearity | [5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Tumor Xenografts
This protocol describes the general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.[1][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan blue solution
-
Matrigel (optional, recommended for poorly growing cell lines)
-
6- to 8-week-old female athymic nude mice (e.g., NMRI nu/nu) or other suitable immunodeficient strain
-
1 mL syringes
-
27- or 30-gauge needles
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
70% ethanol or iodine solution
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture tumor cells in complete medium until they reach 70-80% confluency.[1]
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[6]
-
Resuspend the cells in a known volume of sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁷ cells/mL). For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rates.[6] Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mice according to approved institutional protocols.
-
Shave the injection site (typically the right flank) and sterilize the skin with 70% ethanol or an iodine solution.[1]
-
Draw the cell suspension (typically 100-200 µL, containing the desired number of cells, e.g., 3 x 10⁶) into a 1 mL syringe fitted with a 27- or 30-gauge needle.[1][6]
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Tumor Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[1]
-
Treatment can typically begin when tumors reach a volume of 50-150 mm³.[1][6]
-
Protocol 2: Preparation and Administration of this compound
This compound is orally bioavailable.[1] The following protocol describes the preparation of a formulation for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Formulation 1 (Suspension): [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until a uniform suspension is formed. Gentle heating or sonication may be used to aid dissolution.[5]
Formulation 2 (Clear Solution): [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Administration:
-
Administer the prepared formulation to mice via oral gavage using an appropriate gavage needle.
-
The dosing volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).
Protocol 3: Combination Therapy with Paclitaxel
This compound has shown synergistic effects when combined with paclitaxel.[3][8]
Materials:
-
Tumor-bearing mice (prepared as in Protocol 1)
-
This compound formulation (prepared as in Protocol 2)
-
Paclitaxel for injection
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol, or a commercially available formulation)
-
Sterile saline for dilution
-
Intravenous (i.v.) injection supplies (e.g., insulin syringes)
Procedure:
-
Randomize tumor-bearing mice into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
This compound Administration: Administer this compound orally according to the desired schedule (e.g., twice daily for 2 consecutive days, followed by 5 days off).[4][9]
-
Paclitaxel Administration: Prepare the paclitaxel solution according to the manufacturer's instructions. Administer paclitaxel via the desired route (e.g., intravenously) and schedule (e.g., once weekly).[4]
-
Monitoring:
-
Monitor tumor volumes and body weights of the animals regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
Experimental Workflow
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Facebook [cancer.gov]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: BAY1217389 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the experimental design for the combination therapy of BAY1217389, a selective inhibitor of the monopolar spindle 1 (MPS1) kinase, and paclitaxel, a microtubule-stabilizing agent. Preclinical studies have demonstrated a synergistic effect between these two compounds, leading to enhanced anti-tumor activity, even in paclitaxel-resistant models.[1][2] This synergy is attributed to their distinct but complementary mechanisms of action targeting mitotic progression.
This compound Mechanism of Action: this compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1.[3] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis.[1] By inhibiting MPS1, this compound abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, and ultimately, cell death (mitotic catastrophe).[1][3]
Paclitaxel Mechanism of Action: Paclitaxel is a well-established chemotherapeutic agent that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. This disruption of microtubule dynamics activates the SAC, causing a prolonged mitotic arrest and subsequent apoptosis.
Synergistic Rationale: The combination of this compound and paclitaxel creates a potent anti-cancer strategy. Paclitaxel arrests cells in mitosis by stabilizing microtubules and activating the SAC. The subsequent administration of this compound overrides this SAC-mediated arrest, forcing the cells to exit mitosis with aberrant chromosome segregation, leading to a higher rate of mitotic catastrophe and cell death than either agent alone.[1][2][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Monopolar Spindle 1 (MPS1) Kinase | [5] |
| IC₅₀ (Biochemical Assay) | < 10 nM | [5] |
| Cellular Proliferation IC₅₀ (Median) | 6.7 nM | [6] |
| Cellular Proliferation IC₅₀ (Range) | 3 to >300 nM | [6] |
Clinical Trial Overview (Phase I - NCT02366949)
| Parameter | Details | Reference |
| Study Population | Patients with advanced solid tumors | [1][7] |
| This compound Dosing | Oral, twice daily, 2-days-on/5-days-off | [1][7] |
| Paclitaxel Dosing | 90 mg/m² intravenously, weekly on days 1, 8, and 15 of a 28-day cycle | [1][7] |
| Maximum Tolerated Dose (MTD) of this compound | 64 mg twice daily (in combination with paclitaxel) | [1][8] |
| Dose-Limiting Toxicities (DLTs) | Primarily hematologic (55.6%) | [1][8] |
| Common Adverse Events | Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%) | [1][8] |
| Overall Confirmed Response Rate | 31.6% (in evaluable patients) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic action of Paclitaxel and this compound on the cell cycle.
Caption: Workflow for in vitro assessment of drug synergy.
Caption: Workflow for in vivo xenograft model evaluation.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and paclitaxel, and to assess the synergistic effect of the combination in a cancer cell line (e.g., HeLa, HCT-116).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Glutaraldehyde solution (1% in PBS)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).
-
Incubate for 96 hours at 37°C, 5% CO₂.[6]
-
-
Cell Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 50 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plates three times by immersing in a container of deionized water and blotting dry.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates by immersing in deionized water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Add 100 µL of Sorensen's buffer to each well to solubilize the stain.
-
Incubate on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values for each drug using a non-linear regression (four-parameter logistic) model.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot for Spindle Assembly Checkpoint Proteins
Objective: To assess the effect of this compound and paclitaxel on the expression and phosphorylation of key mitotic and SAC proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Culture and treat cells with this compound, paclitaxel, or the combination for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel combination therapy in a murine xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line for implantation (e.g., HCT-116, A2780cis)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Paclitaxel formulation for intravenous injection
-
Vehicle controls
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the respective vehicles for both drugs.
-
This compound Monotherapy Group: Administer this compound orally according to the desired dose and schedule.
-
Paclitaxel Monotherapy Group: Administer paclitaxel intravenously at the desired dose and schedule.
-
Combination Therapy Group: Administer both this compound and paclitaxel according to the established schedule. A preclinical study used paclitaxel (24 mg/kg, i.v., once) in combination with an MPS1 inhibitor (p.o., twice daily for 2 days).[5]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
If applicable, perform a survival analysis (Kaplan-Meier).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Spindle Assembly Checkpoint Signaling Using BAY1217389
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1217389 is a potent and highly selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1), a serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] In many cancer cells, MPS1 is overexpressed, contributing to their survival despite chromosomal instability.[4]
Inhibition of MPS1 by this compound inactivates the SAC, leading to a premature exit from mitosis, even in the presence of unattached chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][3][4][5] These application notes provide detailed protocols for utilizing this compound to study SAC signaling and its consequences in cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Biochemical IC50 | 0.63 ± 0.27 nM | Cell-free MPS1 kinase assay | [3] |
| Cellular IC50 (Proliferation) | Median: 6.7 nM (Range: 3 to >300 nM) | Various tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) | [3] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | Binding Affinity | Reference |
| PDGFRβ | <10 nM | [3] |
| Kit | 10 - 100 nM | [3] |
| CLK1, CLK2, CLK4 | 100 - 1,000 nM | [3] |
| JNK1, JNK2, JNK3 | 100 - 1,000 nM | [3] |
| LATS1, MAK, MAPKAP2, MERTK | 100 - 1,000 nM | [3] |
| p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nM | [3] |
Table 3: Clinical Trial Information for this compound (NCT02366949)
| Parameter | Details | Reference |
| Phase | Phase I | [2][6] |
| Status | Completed | [2] |
| Indication | Advanced solid tumors | [2][6] |
| Intervention | This compound in combination with paclitaxel | [5][6] |
| Maximum Tolerated Dose (MTD) | 64 mg twice daily (in combination with paclitaxel) | [1][6] |
| Dose-Limiting Toxicities | Primarily hematologic toxicities | [1][6] |
| Observed Responses | Confirmed responses in 31.6% of evaluable patients | [1][6] |
Signaling Pathways and Experimental Workflows
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway and the point of intervention by this compound.
Caption: A general experimental workflow for investigating the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Glutaraldehyde solution (1% in PBS)
-
Sorenson's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5 with NaOH) or 10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1][7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[1]
-
Carefully remove the medium and wash the cells once with 200 µL of PBS.
-
Fix the cells by adding 100 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.[1]
-
Wash the plate three times with deionized water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with deionized water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of Sorenson's glycine buffer or 10% acetic acid to each well and incubate on a shaker for 15-30 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for Spindle Assembly Checkpoint Proteins
This protocol is for visualizing the localization of key SAC proteins, such as Mad2 and BubR1, at the kinetochores.
Materials:
-
Cancer cell line of interest grown on coverslips
-
Complete cell culture medium
-
This compound
-
Nocodazole (optional, to enrich for mitotic cells)
-
Pre-extraction buffer (e.g., 0.5% Triton X-100 in PHEM buffer)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies (e.g., rabbit anti-Mad2, mouse anti-BubR1)
-
Secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate time. A co-treatment with a microtubule-depolymerizing agent like nocodazole can be used to arrest cells in mitosis and observe the effect of this compound on SAC protein localization at unattached kinetochores.
-
(Optional) Pre-extract soluble proteins by incubating the coverslips in pre-extraction buffer for 1-2 minutes on ice.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-Mad2 at 1:500, anti-BubR1 at 1:1000) overnight at 4°C in a humidified chamber.[8]
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20).
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Western Blotting for Mitotic Markers and SAC Proteins
This protocol is for analyzing the protein levels of mitotic markers (e.g., phospho-Histone H3) and SAC components.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-Bub1, rabbit anti-Mad2, mouse anti-β-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in a culture dish and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the indicated times.
-
Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., anti-phospho-Histone H3 at 1:1000, anti-Bub1 at 1:1000, anti-Mad2 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Live-Cell Imaging to Monitor Mitotic Progression and Slippage
This protocol allows for the real-time visualization of mitotic events in cells treated with this compound.
Materials:
-
Cancer cell line stably expressing a fluorescent mitotic marker (e.g., H2B-GFP or H2B-RFP)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound
-
Image analysis software
Procedure:
-
Seed the fluorescently labeled cells in a glass-bottom imaging dish.
-
Allow the cells to adhere and grow for 24 hours.
-
Just before imaging, replace the medium with fresh, pre-warmed imaging medium containing this compound at the desired concentration. Include a vehicle control.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images every 5-15 minutes for a period of 24-48 hours. Use both phase-contrast/DIC and fluorescence channels.
-
Analyze the acquired images to determine:
-
Quantify the percentage of cells undergoing each fate in the treated and control populations.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical Trial: NCT02366949 - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell reporters for fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mad2 and BubR1 Function in a Single Checkpoint Pathway that Responds to a Loss of Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application of BAY1217389 in High-Throughput Screening Assays
Application Note AP-HTS-001
Introduction
BAY1217389 is a highly potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1, also known as TTK).[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In numerous cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[2] Inhibition of Mps1 by this compound leads to the inactivation of the SAC, resulting in accelerated mitosis, chromosomal misalignment, and ultimately, cell death through mitotic catastrophe.[1][2] These characteristics make this compound an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel Mps1 inhibitors.
This document provides detailed protocols for the use of this compound as a reference compound in both biochemical and cell-based high-throughput screening assays.
Mechanism of Action
This compound selectively binds to the ATP-binding site of Mps1 kinase, inhibiting its catalytic activity.[3] This prevents the phosphorylation of downstream SAC proteins, leading to a failure to halt the cell cycle in the presence of unattached kinetochores. The consequence is premature entry into anaphase, severe chromosomal segregation errors, and subsequent apoptosis or aneuploidy-induced cell death.
Figure 1: Simplified signaling pathway of Mps1 in the Spindle Assembly Checkpoint and the inhibitory effect of this compound.
Application in High-Throughput Screening
In HTS campaigns, this compound serves as an essential positive control for Mps1 inhibition. Its high potency and selectivity ensure a robust and reliable benchmark for comparing the activity of test compounds. Key applications include:
-
Assay Validation: Establishing the dynamic range and sensitivity of the HTS assay.
-
Quality Control: Monitoring the day-to-day performance and reproducibility of the screen.
-
Hit Confirmation: Comparing the potency of primary hits to a known Mps1 inhibitor.
-
Mechanism of Action Studies: Differentiating between ATP-competitive and non-ATP-competitive inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.
| Biochemical Assay Data |
| Target |
| Assay Type |
| Substrate |
| ATP Concentration |
| IC₅₀ |
| Reference |
| Mps1 (recombinant human) |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) |
| Biotinylated peptide |
| 10 µM |
| <10 nM |
| [3] |
| Mps1 |
| Cell-free assay |
| Not specified |
| Not specified |
| 0.63 ± 0.27 nM |
| [1] |
| Cell-Based Assay Data |
| Cell Line |
| Assay Type |
| Endpoint |
| IC₅₀ |
| Reference |
| Various tumor cell lines |
| Proliferation Assay |
| Cell Viability (Crystal Violet Staining) |
| Median IC₅₀ of 6.7 nM (range 3 to >300 nM) |
| [1] |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for Mps1 Kinase Inhibition (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of Mps1 kinase activity.
Figure 2: Experimental workflow for the Mps1 TR-FRET biochemical assay.
Materials and Reagents:
-
Recombinant human Mps1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)[3]
-
ATP
-
Kinase assay buffer
-
Europium (Eu)-labeled anti-phosphopeptide antibody
-
Streptavidin-XL665 (SA-XL665)
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) in DMSO. Prepare test compounds similarly.
-
Reagent Preparation: Prepare working solutions of Mps1 kinase, ATP, and biotinylated peptide substrate in kinase assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of test compounds, this compound dilutions, or DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add Mps1 kinase solution to all wells and pre-incubate for 15 minutes at room temperature.[3]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (final concentration e.g., 10 µM) and biotinylated peptide substrate to all wells.[3]
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and initiate detection by adding a mixture of Eu-labeled anti-phosphopeptide antibody and SA-XL665.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based HTS Assay for Mps1 Inhibition (Cell Proliferation)
This protocol describes a cell proliferation assay using crystal violet staining to measure the anti-proliferative effects of Mps1 inhibitors.
References
Application Notes and Protocols for Establishing Paclitaxel-Resistant Cancer Models and Reversal of Resistance with BAY1217389
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance is a significant clinical challenge. These application notes provide a comprehensive guide to establishing paclitaxel-resistant cancer cell line models and utilizing the selective Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, to overcome this resistance. This compound acts by abrogating the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] Paclitaxel treatment activates the SAC, leading to mitotic arrest.[2] In contrast, MPS1 inhibition by this compound forces cells to exit mitosis prematurely, irrespective of chromosomal alignment, leading to mitotic catastrophe and cell death, a mechanism that has shown synergy with paclitaxel even in resistant settings.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for the establishment of paclitaxel resistance and the effect of this compound.
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental Cancer Cell Line (e.g., MCF-7) | Paclitaxel | 5 | - |
| Paclitaxel-Resistant Cell Line (e.g., MCF-7/PTX-R) | Paclitaxel | 150 | 30 |
Table 1: Representative data for the establishment of a paclitaxel-resistant cancer cell line. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Cell Line | Treatment | Paclitaxel IC50 (nM) |
| Paclitaxel-Resistant (MCF-7/PTX-R) | Paclitaxel alone | 150 |
| Paclitaxel-Resistant (MCF-7/PTX-R) | Paclitaxel + this compound (10 nM) | 25 |
Table 2: Representative data demonstrating the reversal of paclitaxel resistance by this compound. The addition of a low dose of this compound significantly reduces the IC50 of paclitaxel in the resistant cell line.
| Compound | Target | IC50 (nM) |
| This compound | MPS1 Kinase | <10 |
Table 3: Potency of this compound as a selective MPS1 inhibitor.[3]
Experimental Protocols
Protocol 1: Establishment of a Paclitaxel-Resistant Cancer Cell Line
This protocol describes the generation of a paclitaxel-resistant cancer cell line using a stepwise dose-escalation method.
Materials:
-
Parental cancer cell line (e.g., MCF-7, OVCAR-8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Initial IC50 Determination:
-
Seed the parental cancer cell line in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of paclitaxel (e.g., 0.1 nM to 1 µM) for 72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT) and calculate the IC50 value of paclitaxel for the parental cell line.
-
-
Induction of Resistance:
-
Culture the parental cells in a flask with complete medium containing paclitaxel at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
Once the cells are confluent, passage them and increase the paclitaxel concentration by 1.5 to 2-fold.
-
Repeat this stepwise increase in paclitaxel concentration over several months. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating the dose.
-
-
Characterization of the Resistant Cell Line:
-
After establishing a cell line that can proliferate in a significantly higher concentration of paclitaxel (e.g., 20-50 times the parental IC50), determine the new IC50 of paclitaxel for this resistant cell line using the same method as in step 1.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Reversal of Paclitaxel Resistance with this compound
This protocol details the in vitro assessment of this compound's ability to re-sensitize paclitaxel-resistant cancer cells to paclitaxel.
Materials:
-
Established paclitaxel-resistant cancer cell line (from Protocol 1)
-
Parental cancer cell line (as a control)
-
Complete cell culture medium
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both the parental and paclitaxel-resistant cell lines in 96-well plates at their optimal seeding density.
-
-
Drug Treatment:
-
Prepare a serial dilution of paclitaxel.
-
Prepare a fixed, low concentration of this compound (e.g., 10 nM, which is below its single-agent IC50 for most cell lines).
-
Treat the cells with:
-
Paclitaxel alone (serial dilution)
-
This compound alone (at the fixed concentration)
-
A combination of the fixed concentration of this compound and the serial dilution of paclitaxel.
-
Vehicle control (DMSO).
-
-
-
Cell Viability Assessment:
-
Incubate the cells for 72 hours.
-
Determine cell viability using a suitable assay.
-
-
Data Analysis:
-
Calculate the IC50 of paclitaxel for both cell lines in the presence and absence of this compound.
-
Compare the IC50 values to determine the extent of resistance reversal. A significant decrease in the paclitaxel IC50 in the resistant cell line when combined with this compound indicates successful re-sensitization.
-
Mandatory Visualizations
Figure 1: Mechanism of paclitaxel action and resistance.
Figure 2: Synergy of this compound and paclitaxel.
Figure 3: Experimental workflow overview.
References
BAY1217389 solubility and stock solution preparation for in vitro use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of stock solutions of BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (MPS1) kinase, for in vitro research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase MPS1 (also known as TTK) with high potency (IC50 < 10 nM)[1]. MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis[2][3][4]. By inhibiting MPS1, this compound abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells[2][5]. These characteristics make this compound a valuable tool for studying mitotic regulation and a potential therapeutic agent in oncology.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C27H24F5N5O3 |
| Molecular Weight | 561.50 g/mol [1] |
| Appearance | Crystalline solid[6] |
| Purity | ≥95%[6] |
| Storage | Store powder at -20°C for up to 3 years.[1] |
Solubility Data
For optimal results, it is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can reduce the solubility of this compound[5].
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 100 mg/mL[1][5] | ≥ 178.09 mM[1][5] | Use fresh, moisture-free DMSO.[5] |
| Dimethylformamide (DMF) | ~25 mg/mL[6] | ~44.52 mM | - |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL[6] | ~0.45 mM | Aqueous solutions are not stable and should be prepared fresh daily.[6] |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration Stock Solution in DMSO (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.615 mg of this compound (Molecular Weight = 561.5 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed[1].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture plates to achieve the final experimental concentrations. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution.
-
Control: Ensure that a vehicle control (e.g., DMSO at the same final concentration as the highest concentration of this compound) is included in your experimental setup.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BAY1217389 and Paclitaxel Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of BAY1217389, a selective inhibitor of the serine/threonine kinase monopolar spindle 1 (MPS1), and the microtubule-stabilizing agent paclitaxel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with paclitaxel?
A1: The combination of this compound and paclitaxel is based on a synergistic mechanism of action. Paclitaxel stabilizes microtubules, which activates the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[1] this compound is an inhibitor of MPS1, a key kinase in the SAC.[1] By inhibiting MPS1, this compound abrogates the SAC, forcing cells to exit mitosis prematurely despite the presence of paclitaxel-stabilized microtubules. This leads to severe chromosomal missegregation, mitotic catastrophe, and ultimately, enhanced cancer cell death.[1][2] Preclinical studies have shown that this combination can be effective even in paclitaxel-resistant cancer models.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally bioavailable, selective inhibitor of monopolar spindle 1 (MPS1), a serine/threonine kinase.[1] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound inactivates the SAC, leading to an accelerated and uncontrolled exit from mitosis. This results in chromosomal misalignment and missegregation, ultimately causing cell death in rapidly dividing cancer cells.[1]
Q3: What were the key findings from the clinical trial of this compound and paclitaxel?
A3: A Phase I clinical trial (NCT02366949) evaluated the combination of this compound and paclitaxel in patients with advanced solid tumors.[3][4] The study established a maximum tolerated dose (MTD) for this compound at 64 mg twice daily on a 2-days-on/5-days-off schedule when combined with weekly paclitaxel.[4][5] However, the combination was associated with considerable overlapping toxicity, primarily hematologic toxicities such as neutropenia.[4][5] Due to the narrow therapeutic window and lack of a clear risk-benefit ratio, further clinical development of this specific combination was halted.[5]
Q4: What are the known toxicities associated with the this compound and paclitaxel combination?
A4: The primary dose-limiting toxicities observed in the clinical trial were hematologic, with neutropenia being the most common.[4][5] Other common toxicities included nausea, fatigue, and diarrhea.[5] These toxicities are expected to overlap with those of paclitaxel monotherapy, particularly myelosuppression.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during in vitro and in vivo experiments with this compound and paclitaxel.
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High cell toxicity at low concentrations | Overlapping cytotoxic effects of both agents. | - Perform dose-response curves for each agent individually to determine the IC50. - Design a combination matrix with concentrations below the IC50 for each drug. - Consider sequential dosing: pre-treating with paclitaxel to induce mitotic arrest followed by this compound to force mitotic exit. |
| Lack of synergistic effect | - Suboptimal drug concentrations. - Inappropriate dosing schedule (concurrent vs. sequential). - Cell line insensitivity. | - Broaden the range of concentrations in your synergy matrix. - Test different schedules: 1) Paclitaxel followed by this compound, 2) this compound followed by paclitaxel, 3) Concurrent administration. - Confirm MPS1 expression and functional SAC in your cell line. |
| Difficulty in assessing mitotic catastrophe | Inadequate endpoints or timing of analysis. | - Use multiple assays: monitor for multinucleated cells, micronuclei formation, and aneuploidy. - Perform time-course experiments to capture the peak of mitotic arrest and subsequent aberrant exit. - Utilize live-cell imaging to visualize the mitotic process. |
| Drug precipitation in media | Poor solubility of one or both compounds. | - Ensure proper dissolution of drug powders in a suitable solvent (e.g., DMSO) before dilution in culture media. - Avoid high final concentrations of the solvent in the media. - Prepare fresh drug solutions for each experiment. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive toxicity (weight loss, morbidity) | Overlapping in vivo toxicities, particularly hematologic. | - Reduce the dose of one or both agents. The clinical trial highlighted significant toxicity.[5] - Modify the dosing schedule: increase the interval between treatments or reduce the number of doses. - Provide supportive care, such as G-CSF for neutropenia, if ethically approved for the animal model. |
| Lack of enhanced anti-tumor efficacy | - Suboptimal dosing or scheduling. - Tumor model resistance. | - Based on the mechanism, a schedule of paclitaxel followed by this compound may be more effective. - Ensure the chosen xenograft model has a functional spindle assembly checkpoint. - Confirm drug delivery to the tumor tissue through pharmacokinetic analysis. |
| Inconsistent tumor growth inhibition | Variability in drug administration or animal health. | - Ensure consistent and accurate dosing for all animals. - Closely monitor animal health and exclude any outliers with pre-existing conditions. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Clinical Trial Dosage and Schedule
| Drug | Dosage | Schedule | Cycle Length |
| This compound | 64 mg (MTD) | Twice daily, 2-days-on/5-days-off | 28 days |
| Paclitaxel | 90 mg/m² | Intravenous, weekly on Days 1, 8, 15 | 28 days |
Data from the Phase I clinical trial NCT02366949.[3][5]
Preclinical In Vitro Data (Hypothetical Example for Guidance)
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 * |
| OVCAR-3 | 8 | 5 | 0.4 |
| HeLa | 12 | 7 | 0.6 |
| A549 | 15 | 10 | 0.8 |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Synergy Assessment
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Serially dilute the drugs in culture medium to the desired concentrations.
-
Treatment: Treat cells with a matrix of this compound and paclitaxel concentrations, both as single agents and in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells subcutaneously.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: 1) Vehicle control, 2) this compound alone, 3) Paclitaxel alone, 4) this compound and paclitaxel combination.
-
Dosing: Administer drugs based on a predetermined schedule. For example, paclitaxel administered intravenously once a week, and this compound administered orally for two consecutive days following each paclitaxel dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the treatment groups. Analyze toxicity data (body weight changes, clinical signs).
Visualizations
Caption: Mechanism of action of this compound and paclitaxel.
Caption: Preclinical experimental workflow for combination studies.
Caption: Troubleshooting decision tree for combination experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
Technical Support Center: Investigating Acquired Resistance to BAY1217389
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to BAY1217389, a selective inhibitor of the serine/threonine kinase Mps1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK), a key regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Mps1, this compound inactivates the SAC, leading to an accelerated mitosis, chromosomal misalignment, and ultimately cell death (mitotic catastrophe) in cancer cells that overexpress Mps1.[1]
Q2: What is the reported potency of this compound?
In biochemical assays, this compound has an IC50 value of 0.63 ± 0.27 nmol/L.[2][3] In cellular proliferation assays, it exhibits a median IC50 of 6.7 nmol/L, with a range of 3 to >300 nmol/L depending on the cancer cell line.[2]
Q3: What are the known off-target effects of this compound?
This compound demonstrates high selectivity for Mps1. However, it has been shown to bind to PDGFRβ at concentrations below 10 nmol/L and to Kit at concentrations between 10 and 100 nmol/L.[2] Other kinases are inhibited at concentrations between 100 and 1,000 nmol/L.[2] In a clinical setting, hypophosphatemia has been suggested as a potential off-target effect, possibly related to PDGFR inhibition.[3]
Q4: What are the known mechanisms of acquired resistance to Mps1 inhibitors?
A primary mechanism of acquired resistance to Mps1 inhibitors is the emergence of point mutations in the Mps1 kinase domain. One of the most studied mutations is C604Y, which is located in the hinge loop region of the ATP-binding pocket.[4] This mutation can confer resistance to certain Mps1 inhibitors, such as NMS-P715 and Cpd-5, by sterically hindering inhibitor binding.[4] However, some inhibitors, like reversine, may retain activity against this mutant.[4] It is important to note that resistance can also arise from mechanisms that do not involve mutations in Mps1.
Q5: Is the C604Y mutation in Mps1 known to confer resistance to this compound?
The currently available information does not explicitly state whether the C604Y mutation in Mps1 confers resistance to this compound. Studies on this mutation have focused on other Mps1 inhibitors. Further experimental validation is required to determine the effect of the C604Y mutation on the efficacy of this compound.
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cell Lines
Problem: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound, typically around the IC20-IC30 of the parental cell line. This allows for the gradual selection of resistant clones. |
| Dose escalation is too rapid. | Increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration.[5] |
| Loss of resistance over time. | Maintain a low level of this compound in the culture medium to apply continuous selective pressure. Regularly verify the IC50 of the resistant cell line compared to the parental line. |
| Heterogeneous population of resistant cells. | Once a resistant population is established, perform single-cell cloning to isolate and characterize individual resistant clones. |
Guide 2: Inconsistent IC50 Values in Cell Viability Assays
Problem: High variability in IC50 values for this compound across experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a single-cell suspension before plating and use a precise method for cell counting to maintain consistency across wells and plates. |
| Variations in drug preparation. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation. Ensure thorough mixing. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Assay timing and kinetics. | The inhibitory effect of this compound is linked to mitosis. The timing of the viability assay readout can significantly impact the results. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Cell line instability or high passage number. | Use cell lines with a consistent passage number and regularly check for phenotypic changes. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Mps1 Inhibitors
| Compound | Target | Assay Type | IC50 (nmol/L) | Cell Line(s) | Reference |
| This compound | Mps1 | Biochemical | 0.63 ± 0.27 | - | [2][3] |
| This compound | Cell Proliferation | Cellular | Median: 6.7 (Range: 3 to >300) | Various Cancer Cell Lines | [2] |
| NMS-P715 | Mps1 (Wild-Type) | Cellular | - | - | [4] |
| NMS-P715 | Mps1 (C604Y) | Cellular | - | - | [4] |
| Cpd-5 | Mps1 (Wild-Type) | Cellular | - | - | [4] |
| Cpd-5 | Mps1 (C604Y) | Cellular | - | - | [4] |
| Reversine | Mps1 (Wild-Type) | Cellular | - | - | [4] |
| Reversine | Mps1 (C604Y) | Cellular | - | - | [4] |
Note: Specific IC50 values for NMS-P715, Cpd-5, and Reversine against wild-type and C604Y Mps1 are described in the referenced literature but not explicitly quantified in the provided search results.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[5][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 50%.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with a starting concentration of this compound equivalent to the IC20-IC30 of the parental line.
-
Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively proliferating in the presence of the drug, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, allowing the cells to adapt and recover at each new concentration before the next increase. This process may take several months.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform the following characterizations:
-
Determine the new IC50 of the resistant cell line.
-
Analyze the expression and mutation status of Mps1.
-
Investigate other potential resistance mechanisms (e.g., drug efflux pump expression, activation of bypass signaling pathways).
-
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells per well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Signaling pathway of this compound action on the Spindle Assembly Checkpoint.
Caption: Experimental workflow for investigating acquired resistance to this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study [mdpi.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the bioavailability of BAY1217389 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the oral bioavailability of the Mps1 inhibitor, BAY1217389, in preclinical animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers strategies to improve its systemic exposure.
Issue 1: Low or Variable Oral Bioavailability
Researchers may observe inconsistent or lower-than-expected plasma concentrations of this compound after oral administration.
-
Root Cause Analysis:
-
Poor Solubility: this compound is sparingly soluble in aqueous solutions, which can limit its dissolution and subsequent absorption in the gastrointestinal tract. The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but insoluble in water.
-
Suboptimal Formulation: The choice of vehicle and formulation strategy significantly impacts the drug's absorption. A clinical study revealed that a liquid capsule formulation of this compound had a significantly lower bioavailability (38%) compared to an oral solution.
-
Precipitation upon Dosing: A formulation that is clear at preparation may precipitate upon contact with the aqueous environment of the GI tract, reducing the amount of drug available for absorption.
-
-
Troubleshooting Strategies:
-
Optimize the Formulation:
-
Utilize Solubilizing Excipients: Employ co-solvents, surfactants, and lipids to enhance the solubility of this compound. Preclinical studies have successfully used formulations containing DMSO, polyethylene glycol 300 (PEG300), and Tween-80.
-
Prepare a Homogeneous Solution or Suspension: Ensure the drug is fully dissolved or uniformly suspended in the vehicle prior to administration. Sonication or gentle heating can aid in dissolution, but the stability of the compound under these conditions should be verified.
-
Consider Lipid-Based Formulations: For lipophilic compounds like many kinase inhibitors, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by enhancing solubilization and lymphatic transport.
-
-
Refine the Dosing Procedure:
-
Ensure Proper Gavage Technique: Improper oral gavage can lead to variability in drug delivery. Ensure the gavage needle is correctly placed to deliver the formulation directly to the stomach.
-
Control for Food Effects: The presence of food in the stomach can alter gastric pH and motility, potentially affecting drug dissolution and absorption. Standardize the fasting state of the animals before and after dosing.
-
-
Issue 2: Formulation Instability or Precipitation
The prepared formulation may show signs of instability, such as precipitation or phase separation, before or after administration.
-
Root Cause Analysis:
-
Exceeding Solubility Limits: The concentration of this compound may exceed its solubility in the chosen vehicle or upon dilution in the GI fluids.
-
Incompatible Excipients: The components of the formulation may not be fully compatible, leading to instability over time.
-
Temperature Effects: Changes in temperature during storage or administration can affect the solubility of the compound in the formulation.
-
-
Troubleshooting Strategies:
-
Conduct Formulation Pre-Screening:
-
Solubility Assessment: Determine the solubility of this compound in various individual excipients and their combinations to identify the most suitable vehicle system.
-
Stability Studies: Evaluate the physical and chemical stability of the lead formulations under the intended storage and experimental conditions.
-
-
Adjust Formulation Composition:
-
Modify Excipient Ratios: Optimize the ratios of co-solvents, surfactants, and other components to achieve a stable formulation.
-
Incorporate Precipitation Inhibitors: Consider the use of polymers that can help maintain a supersaturated state of the drug in the GI tract, preventing precipitation.
-
-
Prepare Formulations Fresh: To minimize stability issues, it is recommended to prepare the dosing formulations immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers and insoluble in water. It is soluble in organic solvents such as DMSO (up to 100 mg/mL) and DMF (approximately 25 mg/mL). Its poor aqueous solubility is a primary factor limiting its oral bioavailability.
Q2: Are there any established oral formulations for this compound in animal studies?
A2: Yes, several formulations have been used in preclinical studies. These are typically solutions or suspensions designed to enhance solubility. Commonly used vehicles include combinations of:
-
DMSO, PEG300, Tween-80, and saline.
-
DMSO and corn oil.
It is crucial to select a formulation that is well-tolerated by the specific animal model and appropriate for the study duration.
Q3: How significant is the impact of formulation on the bioavailability of this compound?
A3: The formulation is critically important. A phase I clinical trial demonstrated that an oral solution of this compound had a 2.6-fold higher relative bioavailability compared to a liquid capsule formulation. This highlights the substantial improvement in absorption that can be achieved with an optimized liquid formulation.
Q4: What general strategies can be applied to improve the bioavailability of kinase inhibitors like this compound?
A4: For poorly water-soluble kinase inhibitors, several formulation strategies can be effective:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations containing oils, surfactants, and co-solvents can improve solubilization and absorption.
-
Use of Lipophilic Salts: Converting the drug to a more lipophilic salt form can increase its solubility in lipid-based vehicles.
Q5: Are there any known metabolic factors that might limit the bioavailability of this compound?
A5: While specific details on the metabolism and transport of this compound are not extensively published, kinase inhibitors are often substrates for cytochrome P450 (CYP) enzymes in the liver and intestine, which can lead to first-pass metabolism. They can also be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which can pump the drug back into the gut lumen and limit its absorption. Investigating the potential role of these factors may provide further avenues for improving bioavailability.
Data Presentation
Table 1: Summary of this compound Physicochemical and Pharmacokinetic Properties
| Parameter | Value / Description | Species | Reference |
| Molecular Weight | 561.50 g/mol | N/A | [1] |
| Aqueous Solubility | Sparingly soluble / Insoluble | N/A | |
| Organic Solubility | DMSO: ~100 mg/mLDMF: ~25 mg/mL | N/A | |
| Oral Bioavailability | High | Rat | [2] |
| Moderate | Mouse | [2] | |
| Tmax (Oral) | 1.5 - 7 hours | Rat, Mouse | [2] |
| Relative Bioavailability | Oral solution showed 2.6-fold higher bioavailability compared to a liquid capsule formulation. | Human |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG300/Tween-80/Saline Formulation
This protocol is for preparing a solution intended for oral administration.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 32 mg/mL). Ensure the compound is completely dissolved. Gentle warming or vortexing may be used.
-
Add Co-solvent: In a separate tube, add the required volume of PEG300.
-
Combine and Mix: Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Surfactant: Add Tween-80 to the mixture and mix until the solution is clear.
-
Add Aqueous Component: Add saline to reach the final desired volume and mix well.
-
Final Formulation Example (for a 1 mL working solution):
-
50 µL of 32 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
500 µL of saline
-
-
Administration: This formulation should be prepared fresh and administered immediately.
Protocol 2: Preparation of a DMSO/Corn Oil Formulation
This protocol is for preparing a solution/suspension in a lipid-based vehicle.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a clear stock solution (e.g., 16.6 mg/mL).
-
Combine with Oil: In a separate tube, add the required volume of corn oil.
-
Mix Formulation: Add the appropriate volume of the this compound DMSO stock solution to the corn oil and mix thoroughly.
-
Final Formulation Example (for a 1 mL working solution):
-
50 µL of 16.6 mg/mL this compound in DMSO
-
950 µL of corn oil
-
-
Administration: This formulation should be prepared fresh and administered immediately. Ensure the mixture is homogenous before dosing.
Mandatory Visualization
Caption: Experimental workflow for evaluating the oral bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
addressing hematologic toxicities associated with BAY1217389
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematologic toxicities associated with the investigational MPS1 inhibitor, BAY1217389.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to chromosomal missegregation and ultimately, cell death in rapidly dividing cells.
Q2: What are the most common hematologic toxicities observed with this compound?
A2: The primary dose-limiting toxicities of this compound are hematologic.[2][3][4] In a phase I clinical trial, hematologic toxicities were reported as the main dose-limiting toxicity in 55.6% of patients.[2][3][4] The most significant of these is neutropenia, a decrease in the number of neutrophils, a type of white blood cell essential for fighting infection.
Q3: Is the hematologic toxicity of this compound more pronounced when used in combination with other drugs?
A3: Yes, the hematologic toxicity, particularly neutropenia, is more significant when this compound is administered in combination with other chemotherapeutic agents that also have myelosuppressive effects, such as paclitaxel.[2][3] A phase I study demonstrated that grade ≥3 neutropenia was definitively attributed to higher exposure to this compound when used with paclitaxel.[2]
Q4: Why does inhibition of MPS1 lead to hematologic toxicity?
A4: Hematopoietic stem and progenitor cells are rapidly dividing cells that rely on the proper functioning of the spindle assembly checkpoint for their proliferation and differentiation into mature blood cells. Inhibition of MPS1 by this compound disrupts this process, leading to errors in cell division and subsequent depletion of hematopoietic precursors in the bone marrow. This results in decreased production of mature blood cells, leading to cytopenias such as neutropenia.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Prolonged Neutropenia
Symptoms:
-
Absolute Neutrophil Count (ANC) falls below 1.0 x 10⁹/L (Grade 3 or 4 neutropenia).
-
Neutropenia is prolonged, lasting for more than 7 days.
-
Patient develops febrile neutropenia (fever with severe neutropenia).
Possible Causes:
-
Higher than intended dose of this compound.
-
Concurrent administration with other myelosuppressive agents (e.g., paclitaxel).
-
Individual patient sensitivity or pre-existing bone marrow compromise.
Troubleshooting Steps:
-
Confirm Dosing: Double-check the administered dose of this compound and any concomitant medications.
-
Monitor Blood Counts: Increase the frequency of complete blood count (CBC) monitoring to daily or every other day.
-
Dose Modification: Consider dose reduction or interruption of this compound treatment as per protocol guidelines. In the phase I trial, dose modifications were implemented for toxicity.[3]
-
Supportive Care:
-
For afebrile neutropenia, maintain close observation.
-
For febrile neutropenia, initiate broad-spectrum antibiotics immediately according to institutional guidelines.
-
Consider the use of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production and shorten the duration of severe neutropenia. Prophylactic use of G-CSF may be considered in subsequent cycles for patients at high risk.[5]
-
Issue 2: Onset of Anemia or Thrombocytopenia
Symptoms:
-
Hemoglobin levels drop significantly below baseline.
-
Platelet count falls below 100 x 10⁹/L.
Possible Causes:
-
Myelosuppressive effects of this compound extending to erythroid and megakaryocytic lineages.
-
Cumulative toxicity from multiple cycles of treatment.
Troubleshooting Steps:
-
Comprehensive Blood Monitoring: Continue regular CBC monitoring, paying close attention to hemoglobin and platelet trends.
-
Evaluate for Other Causes: Rule out other potential causes of anemia or thrombocytopenia (e.g., bleeding, hemolysis).
-
Dose Adjustment: As with neutropenia, consider dose modification of this compound.
-
Transfusion Support:
-
For symptomatic anemia, consider red blood cell transfusions.
-
For severe thrombocytopenia or in cases of bleeding, platelet transfusions may be necessary.
-
Data Presentation
Table 1: Incidence of Hematologic Toxicities in the Phase I Trial of this compound with Paclitaxel
| Adverse Event (Hematologic) | Any Grade (%) | Grade ≥3 (%) |
| Neutropenia | Not specified | Attributed to higher this compound exposure |
| Dose-Limiting Hematologic Toxicities | 55.6% | Not specified |
Data from the Phase I study of this compound in combination with paclitaxel.[2][3][4]
Experimental Protocols
Protocol for Monitoring Hematologic Toxicity
This protocol is a recommended guideline based on standard practices for chemotherapy-induced myelosuppression and data from the this compound clinical trial.
Objective: To proactively monitor and manage hematologic toxicities associated with this compound treatment.
Procedure:
-
Baseline Assessment:
-
Perform a complete blood count (CBC) with differential within 7 days prior to initiating treatment with this compound.
-
Ensure the patient meets the protocol-specified criteria for adequate bone marrow function (e.g., ANC ≥ 1.5 x 10⁹/L, Platelets ≥ 100 x 10⁹/L, Hemoglobin ≥ 9 g/dL).[6]
-
-
On-Treatment Monitoring:
-
Frequency:
-
For the first two cycles, perform a CBC with differential at least twice weekly.
-
For subsequent cycles, if hematologic parameters have been stable, monitoring frequency may be reduced to weekly, at the discretion of the investigator.
-
In cases of Grade 2 or higher hematologic toxicity, increase monitoring to daily or every other day until resolution.
-
-
Parameters to Assess:
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Hemoglobin
-
White Blood Cell (WBC) count and differential
-
Red Blood Cell (RBC) count and indices
-
-
-
Grading of Toxicities:
-
Grade all hematologic adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Actionable Thresholds and Management:
-
Neutropenia:
-
Grade 3 (ANC <1.0 to 0.5 x 10⁹/L): Consider dose interruption. Initiate G-CSF support if clinically indicated.
-
Grade 4 (ANC <0.5 x 10⁹/L): Interrupt this compound treatment. Strongly consider G-CSF support. If febrile, admit for intravenous antibiotics.
-
-
Thrombocytopenia:
-
Grade 3 (Platelets <50 to 25 x 10⁹/L): Consider dose interruption. Monitor closely for bleeding.
-
Grade 4 (Platelets <25 x 10⁹/L): Interrupt this compound treatment. Consider platelet transfusion, especially if bleeding is present.
-
-
Anemia:
-
Manage symptomatically. Consider red blood cell transfusion for Grade 3 or 4, or if the patient is symptomatic.
-
-
Visualizations
Caption: Mechanism of this compound-induced mitotic catastrophe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Management of Adverse Effects of Cancer Therapy - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: BAY1217389 Dose-Escalation Study in Early Phase Trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, in early phase clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures related to the dose-escalation study of this compound in combination with paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the early phase dose-escalation trial for this compound?
A1: The primary objectives of the phase I study were to assess the safety and tolerability of this compound in combination with paclitaxel, to establish the maximum tolerated dose (MTD), and to determine the recommended Phase 2 dose (RP2D).[1][2][3] Secondary objectives included evaluating the pharmacokinetic profiles of both compounds and assessing preliminary anti-tumor efficacy.[1][2]
Q2: What was the rationale for combining this compound with paclitaxel?
A2: this compound is a selective inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[4][5] Inhibition of MPS1 leads to mitotic catastrophe and cell death in cancer cells.[1] Preclinical studies demonstrated that the combination of an MPS1 inhibitor with paclitaxel, a microtubule-stabilizing agent, results in a synergistic anti-tumor effect.[1]
Q3: What was the design of the dose-escalation study?
A3: The study utilized a novel randomized continual reassessment method (rCRM) to guide dose escalation.[1][2] Patients with advanced solid tumors were randomized to receive either oral this compound in combination with intravenous paclitaxel or paclitaxel monotherapy in the first cycle.[1][2]
Q4: What were the dosing regimens for this compound and paclitaxel?
A4: this compound was administered orally twice daily on a 2-days-on/5-days-off schedule.[1][2] Paclitaxel was administered intravenously at a dose of 90 mg/m² on days 1, 8, and 15 of a 28-day cycle.[1]
Q5: What was the starting dose of this compound in the dose-escalation cohorts?
A5: The starting dose of this compound was 0.25 mg twice daily.
Q6: What were the major toxicities observed in the study?
A6: The main dose-limiting toxicities (DLTs) were hematologic, with neutropenia being significant.[1][6] Other common toxicities included nausea, fatigue, and diarrhea.[1][6]
Q7: What was the determined Maximum Tolerated Dose (MTD) for this compound in combination with paclitaxel?
A7: The MTD of this compound was established at 64 mg twice daily when administered with paclitaxel.[1][6]
Troubleshooting Guide
Issue: Difficulty in reproducing the reported synergistic effect of this compound and paclitaxel in vitro.
-
Possible Cause 1: Suboptimal Dosing Schedule. The clinical trial used a specific intermittent dosing schedule for this compound (2-days-on/5-days-off). Continuous exposure in vitro might not replicate the in vivo conditions that led to the observed synergy.
-
Troubleshooting Step: Mimic the clinical dosing schedule in your in vitro experiments by treating cells with this compound for a defined period, followed by a drug-free period, before and during paclitaxel exposure.
-
Possible Cause 2: Inappropriate Cell Line. The synergistic effect may be cell-type specific.
-
Troubleshooting Step: Use a panel of cancer cell lines, particularly those known to be sensitive to paclitaxel, to evaluate the combination effect. The trial's expansion cohort focused on triple-negative breast cancer.[1]
Issue: High incidence of hematologic toxicity in preclinical models.
-
Possible Cause: The combination of this compound and paclitaxel is known to cause considerable hematologic toxicity, as observed in the clinical trial.[1][6]
-
Troubleshooting Step: Implement careful monitoring of hematologic parameters in your animal models. Consider dose adjustments or the use of supportive care measures, such as growth factors, if ethically permissible and relevant to your research question. The clinical trial design included a control arm to definitively attribute toxicities.[1]
Data Presentation
Table 1: this compound Dose-Escalation Cohorts and Observed Dose-Limiting Toxicities (DLTs)
| This compound Dose Level (mg, twice daily) | Number of Patients | Number of DLTs |
| 80 | 1 | 1 |
| 240 | 3 | 3 |
Data extracted from the clinical trial results. The MTD was determined to be 64 mg twice daily based on the overall safety profile and modeling, with the 240 mg dose showing significant toxicity.[4]
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Route of Administration | Oral |
| Dosing Schedule | 2-days-on / 5-days-off |
| Volume of Distribution | High |
| Terminal Half-life | Long |
| Blood Clearance | Low |
This table summarizes the favorable pharmacokinetic profile of this compound as reported in preclinical and clinical studies.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic assays used in the clinical trial are not publicly available. However, the key methodologies are outlined below.
Pharmacokinetic (PK) Analysis:
-
Sample Collection: Plasma samples were collected at pre-dose and multiple time points post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 96 hours) to characterize the single-dose pharmacokinetics of this compound.[4]
-
Analytical Method: While the specific assay is not detailed, such analyses are typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
Pharmacodynamic (PD) Biomarker Analysis:
-
Objective: To determine the modulation of the target, pharmacodynamic effects were assessed.[3]
-
Biomarker: The exploratory objectives included the determination of pharmacodynamic target modulation by measuring the decrease in phosphorylated kinetochore-associated protein pKNL1.[3]
-
Sample Collection: Paired fresh tumor biopsies or skin punch biopsies were collected for biomarker analysis.[3]
-
Analytical Method: The specific laboratory method for pKNL1 analysis is not provided in the available documentation. Such analyses often involve techniques like immunohistochemistry (IHC) or immunoassays.
Mandatory Visualization
Caption: Mechanism of action of this compound and its synergy with paclitaxel.
Caption: Randomized Continual Reassessment Method (rCRM) workflow for dose escalation.
References
- 1. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 and Pharmacokinetic Clinical Trial of Paclitaxel for the Treatment of Refractory Leukemia in Children: A Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Minimizing the Impact of BAY1217389 on Non-Cancerous Proliferating Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the impact of the Mps1 kinase inhibitor, BAY1217389, on non-cancerous proliferating cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, this compound inactivates the SAC, leading to an accelerated and premature entry into anaphase, even in the presence of misaligned chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in proliferating cells.[1][2]
Q2: Why does this compound affect non-cancerous proliferating cells?
The Mps1 kinase is not exclusive to cancer cells; it is also expressed and active in normal proliferating tissues.[1] Tissues with high cell turnover, such as the bone marrow and the gastrointestinal tract, rely on the proper functioning of the mitotic machinery, including the SAC, for normal homeostasis. Since this compound's mechanism of action is tied to the fundamental process of mitosis, it inherently affects all dividing cells, leading to potential toxicities in these non-cancerous proliferative cell populations.
Q3: Is there a known therapeutic window for this compound between cancerous and non-cancerous cells?
Preclinical and clinical data suggest that this compound may have a narrow therapeutic window. When used in combination with paclitaxel, it was associated with considerable toxicity, particularly hematologic, without a clear therapeutic window.[3] This suggests that the cytotoxic effects may not be substantially different between cancerous and normal proliferating cells.
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for Mps1. However, in biochemical assays, it has shown some binding to other kinases at higher concentrations, including PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L).[4] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Q: I am observing high levels of cell death in my non-cancerous proliferating control cell line at concentrations that are effective against my cancer cell lines. How can I troubleshoot this?
A: This is an expected outcome due to the on-target effect of this compound on the mitotic spindle checkpoint in all proliferating cells. Here are some steps to consider:
-
Confirm On-Target Effect: The cytotoxicity is likely due to Mps1 inhibition. You can confirm this by rescuing the phenotype with a drug-resistant Mps1 mutant or by observing characteristic mitotic defects like premature anaphase and chromosome missegregation through immunofluorescence.
-
Optimize Concentration and Exposure Time:
-
Perform a detailed dose-response curve for both your cancer and non-cancerous cell lines to determine the precise IC50 values.
-
Consider reducing the exposure time. A shorter treatment duration may be sufficient to induce mitotic catastrophe in cancer cells while allowing a larger fraction of normal cells to recover.
-
-
Cell Synchronization: Synchronizing cells in the G1 phase before adding this compound may enrich for the G2/M population in the faster-cycling cancer cells, potentially leading to a wider therapeutic window in your assay.
-
Consider a Co-treatment Strategy (for advanced studies): For Rb1-competent (retinoblastoma protein-competent) non-cancerous cell lines, pre-treatment with a CDK4/6 inhibitor can induce a G1 cell cycle arrest. This can protect them from the mitotic-specific effects of this compound, while Rb1-deficient cancer cells would continue to cycle and be susceptible to the Mps1 inhibitor.
Issue 2: High Variability in Cell Viability Assay Results
Q: My cell viability assay results with this compound are inconsistent across replicate wells and experiments. What could be the cause?
A: High variability can be due to several factors when working with a potent mitotic inhibitor:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well will lead to variable results.
-
Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of the compound. Avoid using the outermost wells for critical measurements or ensure proper humidification of your incubator.
-
Compound Solubility and Stability: Ensure that your stock solution of this compound is fully dissolved and that the final concentration in the media does not exceed its solubility limit. Prepare fresh dilutions for each experiment.
-
Assay Timing: The timing of the viability readout is critical. Since this compound induces mitotic catastrophe, cell death may occur over an extended period. Assess viability at multiple time points (e.g., 48, 72, and 96 hours) to capture the full effect.
Data Presentation
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other selective Mps1 inhibitors. Note the limited availability of data for this compound in non-cancerous proliferating cell lines, a common challenge in assessing the selectivity of anti-mitotic agents.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| This compound | Biochemical Assay | Mps1 Kinase | 0.63[4] |
| Cell Proliferation | HeLa-MaTu (Cervical Cancer) | Median: 6.7 (Range: 3 to >300)[4] | |
| Cell Proliferation | HNSCC cells | Low nanomolar range | |
| CFI-402257 | Biochemical Assay | Mps1 Kinase | 1.2 |
| Cell Proliferation | Human Cancer Cell Line Panel | Median: 15 | |
| STING Pathway Activation | Terminally Differentiated THP1 cells | No significant activation | |
| BOS-172722 | Biochemical Assay | Mps1 Kinase | 2 |
| Cell Proliferation | CAL51 (Breast Cancer) | GI50 determined by MTT assay |
Experimental Protocols
Protocol: Cell Viability Assessment using Crystal Violet Staining
This protocol is adapted from methods used in the preclinical evaluation of this compound.[4][5]
Materials:
-
96-well cell culture plates
-
Cancerous and non-cancerous proliferating cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutaraldehyde solution (e.g., 1% in PBS)
-
Crystal Violet staining solution (e.g., 0.5% w/v in 20% methanol)
-
Sorenson's buffer (or similar solubilizing agent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into 96-well plates at a density of 1,000 to 5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and Staining:
-
Carefully aspirate the medium.
-
Gently wash the cells once with PBS.
-
Add 100 µL of glutaraldehyde solution to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the glutaraldehyde and wash the plates gently with water.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of Sorenson's buffer to each well to solubilize the stain.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism) with a four-parameter logistic regression.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
References
Validation & Comparative
BAY1217389 versus BAY 1161909 as Mps1 inhibitors
A Comparative Guide to Mps1 Inhibitors: BAY1217389 versus BAY 1161909
This guide provides a detailed comparison of two selective Monopolar Spindle 1 (Mps1) kinase inhibitors, this compound and BAY 1161909, for researchers, scientists, and drug development professionals. The information presented is based on preclinical data, offering insights into their biochemical and cellular activity, selectivity, and in vivo efficacy.
Introduction to Mps1 Inhibition
Monopolar Spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis.[1][2] Inhibition of Mps1 kinase activity leads to the inactivation of the SAC, causing cells to exit mitosis prematurely, even with improperly attached chromosomes.[1][3] This results in aneuploidy, multinucleation, and ultimately, mitotic catastrophe-induced cell death, making Mps1 an attractive target for cancer therapy.[1][3][4] this compound and BAY 1161909 are two potent and selective Mps1 inhibitors developed to exploit this therapeutic strategy.[1][5]
Data Presentation
The following tables summarize the quantitative data for this compound and BAY 1161909, facilitating a direct comparison of their performance.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BAY 1161909 | Reference |
| Biochemical IC50 (Mps1) | 0.63 ± 0.27 nmol/L | < 1 nmol/L | [6][7] |
| Median Cellular IC50 | 6.7 nmol/L (range 3 to >300 nmol/L) | 160 nmol/L (range 32 to >3,000 nmol/L) | [1] |
Table 2: Selectivity Profile (Kinases inhibited between 100 and 1,000 nmol/L)
| Kinase Family | This compound | BAY 1161909 | Reference |
| Serine/Threonine Kinases | CLK1, CLK2, CLK4, LATS1, MAK, MAPKAP2, p38β, PRKD1, RPS6KA5 | Not explicitly detailed in the provided search results. | [8] |
| Tyrosine Kinases | MERTK, PDGFRα | Not explicitly detailed in the provided search results. | [8] |
| CMGC Group | JNK1, JNK2, JNK3 | Not explicitly detailed in the provided search results. | [8] |
| Other | PIP5K1C | Not explicitly detailed in the provided search results. | [8] |
| Note: this compound was also found to bind to PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L).[8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Efficacy | Reference |
| A2780cis (cisplatin-resistant ovarian) | BAY 1161909 (monotherapy) | Moderate antitumor efficacy (T/C 0.43) | [1] |
| MAXF 1384 (patient-derived triple-negative breast cancer) | BAY 1161909 + Paclitaxel | Complete tumor remission | [1] |
| T/C: Treatment/Control tumor volume ratio. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mps1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the inhibition of recombinant human Mps1 kinase.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Mps1. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin moiety. This results in a FRET signal that is proportional to the kinase activity.
Protocol:
-
Pre-incubate the test compound (this compound or BAY 1161909) with recombinant human Mps1 kinase for 15 minutes in an assay buffer.[9]
-
Initiate the kinase reaction by adding the biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 µM).[9]
-
Allow the reaction to proceed for a defined period at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: europium-labeled anti-phospho-antibody and streptavidin-APC.
-
Incubate for 1 hour at room temperature to allow for the development of the FRET signal.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Crystal Violet Staining)
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Seed cells in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere for 24 hours.[8][9]
-
Treat the cells with serial dilutions of the compounds (this compound or BAY 1161909) in quadruplicates.[8][9]
-
Remove the culture medium and wash the cells gently with water.[6]
-
Fix the adherent cells with a solution like glutaraldehyde and then stain with a 0.5% crystal violet solution for 20 minutes at room temperature.[8][9]
-
Wash the plates to remove excess stain and allow them to air dry.[6]
-
Solubilize the bound dye with a solvent such as methanol or 10% acetic acid.[6]
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
Calculate the IC50 values using a 4-parameter fit.[9]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the inhibitors in animal models.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is monitored over time.
Protocol:
-
Implant human tumor cells (e.g., A2780cis) subcutaneously into female athymic NMRI nu/nu mice.[9]
-
Once tumors reach a palpable size (e.g., 20-40 mm²), randomize the animals into treatment and control groups.[9]
-
Administer the compounds (this compound or BAY 1161909) orally, typically in an intermittent dosing schedule (e.g., 2 days on/5 days off).[1]
-
For combination studies, administer paclitaxel intravenously.[1]
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, calculate the T/C ratio to assess efficacy.
Mandatory Visualization
Mps1 Signaling Pathway in Mitosis
Caption: Mps1 kinase signaling at the unattached kinetochore.
Comparative Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Crystal Violet (CV) Cell Viability Assay [bio-protocol.org]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating BAY1217389 Target Engagement in Living Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of BAY1217389, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in living cells. Understanding and accurately measuring the interaction of this compound with its intracellular target is critical for interpreting cellular phenotypes, establishing structure-activity relationships, and guiding further drug development.
This compound inhibits MPS1 kinase with a biochemical IC50 value of 0.63 nM. In cellular assays, it effectively inhibits cell proliferation with a median IC50 of 6.7 nmol/L and abrogates the spindle assembly checkpoint (SAC), leading to premature mitotic exit and cell death[1]. This guide will delve into direct and indirect methods to quantify the engagement of this compound with MPS1 in a cellular context.
Comparison of Cellular Target Engagement Methods
Here, we compare three prominent methods for assessing the cellular target engagement of kinase inhibitors: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Phospho-protein Western Blotting of downstream substrates. Each method offers distinct advantages and is suited for different stages of the drug discovery process.
| Method | Principle | Measures | Advantages | Disadvantages | Typical Quantitative Output |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. | Direct binding of the compound to the target protein in live cells. | - High sensitivity and specificity- Real-time, quantitative measurement of intracellular affinity- Amenable to high-throughput screening | - Requires genetic modification of cells to express the fusion protein- Dependent on the availability of a suitable fluorescent tracer | Intracellular EC50 values |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Direct binding of the compound to the endogenous or overexpressed target protein in cells or cell lysates. | - Label-free method, no modification of compound or target needed- Can be performed on endogenous proteins- Applicable to various sample types (cells, tissues) | - Lower throughput compared to NanoBRET- Can be influenced by downstream cellular events affecting protein stability- Requires specific antibodies for detection | Thermal shift (ΔTm) and Isothermal dose-response EC50 values |
| Phospho-Protein Western Blot | Immunodetection of the phosphorylation status of a direct downstream substrate of the target kinase. | Indirect measure of target inhibition by assessing the functional consequence on the signaling pathway. | - Utilizes standard laboratory techniques- Measures a functional outcome of target engagement- Can be used with endogenous proteins | - Indirect measure of target binding- Signal can be influenced by other kinases and phosphatases- Semi-quantitative | IC50 for inhibition of substrate phosphorylation |
Experimental Protocols
NanoBRET™ Target Engagement Assay for MPS1
This protocol is adapted from commercially available NanoBRET™ assays and is tailored for assessing this compound engagement with MPS1.
Materials:
-
HEK293 cells
-
Plasmid encoding MPS1-NanoLuc® fusion protein
-
NanoBRET™ tracer specific for MPS1
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Transfect cells with the MPS1-NanoLuc® plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in Opti-MEM®.
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
-
Assay Execution:
-
Dispense cells into the 96-well plate.
-
Add the this compound dilutions to the respective wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA) for MPS1
This protocol describes a typical CETSA experiment followed by Western blot detection to measure the thermal stabilization of MPS1 by this compound.
Materials:
-
Cancer cell line with detectable levels of endogenous MPS1 (e.g., HeLa)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Anti-MPS1 antibody
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Culture HeLa cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at a desired concentration for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with the anti-MPS1 antibody to detect the amount of soluble MPS1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble MPS1 against the temperature for both vehicle and this compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization.
-
For isothermal dose-response, treat cells with a range of this compound concentrations and heat at a single, optimized temperature. Plot the soluble MPS1 signal against the drug concentration to determine the EC50.
-
Western Blot for MPS1 Autophosphorylation and Downstream Substrate Phosphorylation
This protocol allows for the indirect assessment of this compound target engagement by measuring the phosphorylation status of MPS1 itself (autophosphorylation) or its direct substrate, CENP-E.
Materials:
-
HeLa or other suitable cancer cell line
-
Nocodazole (to enrich for mitotic cells)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-MPS1 (Thr676), anti-total MPS1, anti-phospho-CENP-E, anti-total CENP-E
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Synchronize cells in mitosis by treating with nocodazole for 16-18 hours.
-
Add this compound at various concentrations to the mitotic cells and incubate for 1-2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest mitotic cells by shake-off.
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting using the specified phospho-specific and total protein antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein signal against the concentration of this compound and fit a dose-response curve to determine the IC50 for inhibition of phosphorylation.
-
Visualizing Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the experimental approaches to validate its target engagement, the following diagrams are provided.
Figure 1. Simplified MPS1 signaling pathway in mitosis.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of this compound target engagement in living cells is a critical step in its preclinical characterization. This guide has provided a comparative overview of three key methodologies: NanoBRET™, CETSA, and phospho-protein Western blotting. The choice of method will depend on the specific research question, available resources, and the desired throughput. For high-throughput screening and precise intracellular affinity measurements, NanoBRET™ is an excellent choice. CETSA provides a label-free approach to confirm target binding to endogenous proteins. Phospho-protein Western blotting offers a more accessible method to assess the functional consequences of target inhibition. By employing these techniques, researchers can gain a comprehensive understanding of this compound's interaction with MPS1 in a cellular environment, thereby accelerating its development as a potential therapeutic agent.
References
Predicting Tumor Response to BAY1217389: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BAY1217389 is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of Mps1 disrupts proper chromosome segregation during mitosis, leading to aneuploidy and, ultimately, cancer cell death.[2][3] This guide provides a comparative analysis of potential biomarkers to predict tumor response to this compound, supported by available preclinical and clinical data.
Potential Predictive Biomarkers for this compound
The identification of reliable biomarkers is crucial for patient stratification and predicting therapeutic efficacy. Based on the mechanism of action of Mps1 inhibitors, several potential biomarkers have been investigated.
High CDC20 Expression
Cell Division Cycle 20 (CDC20) is a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that targets proteins for degradation to allow mitotic progression. Preclinical studies have indicated that high expression levels of CDC20 are associated with increased sensitivity to Mps1 inhibitors.[4][5] Aneuploid cancer cells, which often exhibit elevated CDC20 levels, are particularly vulnerable to SAC inhibition.[5] The proposed mechanism is that high CDC20 levels shorten the metaphase duration, and when combined with Mps1 inhibition, this leads to catastrophic mitotic errors and cell death.[4][5]
Aneuploidy
Aneuploidy, a state of abnormal chromosome numbers, is a common characteristic of cancer cells. Tumors with a high degree of aneuploidy may be more dependent on a functional spindle assembly checkpoint to ensure their survival during cell division.[5] Therefore, these tumors could be more susceptible to Mps1 inhibitors like this compound, which disrupt this checkpoint.
pKNL1 Phosphorylation
The Phase I clinical trial of this compound in combination with paclitaxel (NCT02366949) included the exploratory objective of assessing pharmacodynamic biomarkers, such as the phosphorylation of the kinetochore-associated protein pKNL1.[4] Mps1 is responsible for phosphorylating KNL1, a critical step in the activation of the spindle assembly checkpoint. A decrease in pKNL1 phosphorylation in tumor biopsies following treatment with this compound could serve as a direct pharmacodynamic marker of target engagement and may correlate with clinical response.
p53 Activation
The same clinical trial also aimed to evaluate the activation of the p53 tumor suppressor pathway as a potential biomarker.[4] Inhibition of Mps1 can lead to mitotic errors and DNA damage, which are known triggers for p53 activation.[6] Increased p53 activity in response to this compound could indicate a functional apoptotic pathway and predict a favorable therapeutic outcome.
Comparison of this compound with Alternative Mps1 Inhibitors
Several other Mps1 inhibitors have been developed and investigated in preclinical and clinical settings. A comparison with these alternatives provides a broader perspective on the therapeutic landscape.
| Feature | This compound | NMS-P715 | CFI-400945 (PLK4 inhibitor) |
| Target | Mps1 Kinase | Mps1 Kinase | Polo-like kinase 4 (PLK4) |
| Preclinical Efficacy (Monotherapy) | Moderate efficacy in tumor xenograft models.[7] | Selectively reduces cancer cell proliferation, leaving normal cells largely unaffected.[7] | Potent in vivo efficacy in hematological malignancies and xenograft models.[8] |
| Preclinical Efficacy (Combination) | Strong synergistic effects with paclitaxel in a broad range of xenograft models, including paclitaxel-resistant models.[7] | Synergistic effects with gemcitabine or cisplatin in cholangiocarcinoma cell lines. | Data on combination with other agents is emerging. |
| Clinical Development | Phase I trial (NCT02366949) completed in combination with paclitaxel.[9] | Investigated in preclinical studies. | Phase 1 study in AML and MDS (NCT03187288) has shown clinical activity.[8] |
| Reported Clinical Outcomes | In combination with paclitaxel, the Maximum Tolerated Dose (MTD) was established at 64 mg twice daily. Overall confirmed responses were seen in 31.6% of evaluable patients.[9] | Not yet in clinical trials. | In a Phase 1 trial for AML, 3 out of 9 evaluable patients achieved complete remission.[8] |
| Potential Predictive Biomarkers | High CDC20 expression, aneuploidy, pKNL1 phosphorylation, p53 activation (exploratory).[4][5] | Overexpression of Mps1 is associated with shorter survival in cholangiocarcinoma. | TP53 mutations may be associated with response.[8] |
Experimental Protocols
Measurement of CDC20 Expression
1. Immunohistochemistry (IHC)
-
Objective: To determine the protein expression level of CDC20 in tumor tissue.
-
Protocol:
-
Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced epitope retrieval method.
-
Sections are incubated with a primary antibody specific for CDC20.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is visualized using a chromogenic substrate (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
The intensity and percentage of stained tumor cells are scored to determine the level of CDC20 expression.
-
2. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Objective: To quantify the mRNA expression level of CDC20 in tumor tissue or cells.
-
Protocol:
-
Total RNA is extracted from fresh or frozen tumor tissue or cultured cells.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for CDC20 and a reference gene (e.g., GAPDH).
-
The relative expression of CDC20 mRNA is calculated using the delta-delta Ct method.[10]
-
Signaling Pathways and Experimental Workflows
Caption: Mps1 signaling pathway and the effect of this compound.
Caption: Workflow for biomarker-based patient stratification.
References
- 1. Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the role of p53 in the cellular response to aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: NCT02366949 - My Cancer Genome [mycancergenome.org]
- 10. Association of Baseline and Pharmacodynamic Biomarkers With Outcomes in Patients Treated With the PD-1 Inhibitor Budigalimab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BAY1217389 and Other Selective Mps1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of BAY1217389 with other selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Overexpression of Mps1 is observed in various cancers, making it a promising target for anticancer therapies.[1] This document summarizes key experimental data, details the methodologies used in pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a clear comparison of these emerging therapeutic agents.
Mechanism of Action: Mps1 Inhibition
Mps1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In cancer cells, which often exhibit chromosomal instability, Mps1 is frequently overexpressed. Selective Mps1 inhibitors, such as this compound, competitively bind to the ATP-binding site of the Mps1 kinase.[2] This inhibition abrogates the SAC, leading to premature entry into anaphase, even in the presence of improperly attached chromosomes. The resulting chromosomal missegregation leads to aneuploidy and ultimately, mitotic catastrophe and cell death in cancer cells.[1][2]
Caption: Mps1 inhibition disrupts the spindle assembly checkpoint, leading to premature anaphase and cancer cell death.
Comparative Efficacy of Selective Mps1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable selective Mps1 inhibitors.
In Vitro Potency and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values of various Mps1 inhibitors, demonstrating their potency against Mps1 kinase and their selectivity over other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Mps1 IC50 (nM) | Other Kinases Inhibited (IC50 nM) | Reference |
| This compound | 0.63 ± 0.27 | PDGFRβ (<10), Kit (10-100) | [2][3] |
| BAY 1161909 | <10 | Not specified in detail | [4] |
| BOS-172722 (CCT289346) | 11 | Not specified in detail | [5] |
| CFI-402257 | 1.7 | Highly selective against a panel of 265 kinases | [5] |
| NMS-P715 | 182 | Selective against a panel of kinases | [5] |
| AZ3146 | 35 | JNK1 (110), JNK2 (220) | [5][6] |
In Vivo Efficacy in Preclinical Xenograft Models
This table summarizes the antitumor activity of selective Mps1 inhibitors in various human tumor xenograft models in mice, both as monotherapy and in combination with the chemotherapeutic agent paclitaxel.
| Inhibitor | Cancer Model | Treatment Regimen | Key Efficacy Results | Reference |
| This compound | Non-small cell lung cancer | Combination with paclitaxel | Enhanced tumor growth inhibition compared to paclitaxel alone. | [7] |
| Ovarian tumor (A2780cis) | Monotherapy | Moderate efficacy. | [7] | |
| Triple-negative breast cancer | Combination with paclitaxel | Tumor growth delay. | [7] | |
| BAY 1161909 | Ovarian tumor (A2780cis) | Monotherapy | Moderate efficacy with a good safety profile. | [7] |
| Triple-negative breast cancer | Combination with paclitaxel | Full tumor remission. | [7] | |
| BOS-172722 (CCT289346) | Triple-negative breast cancer (MDA-MB-231) | Monotherapy (50 mg/kg, oral, twice a week) | Moderate tumor growth inhibition (TGI = 66%). | [8] |
| Triple-negative breast cancer | Combination with paclitaxel | Robust tumor regressions. | [8] | |
| CFI-402257 | Triple-negative breast cancer (MDA-MB-231) | Monotherapy (5-6 mg/kg, oral, QD) | Dose-dependent tumor growth inhibition (TGI = 74-89%). | [9] |
| Triple-negative breast cancer (MDA-MB-468) | Monotherapy (5-6 mg/kg, oral, QD) | Dose-dependent tumor growth inhibition (TGI = 75-94%). | [9] | |
| NMS-P715 | Ovarian cancer | Monotherapy (oral) | Potent tumor growth inhibition. | [10] |
| Melanoma (A375) | Monotherapy (100 mg/kg/day, oral) | Significant tumor growth inhibition. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of Mps1 inhibitors.
Mps1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting Mps1 kinase activity.
General Protocol:
-
Reagents: Recombinant human Mps1 kinase, a suitable substrate (e.g., a generic peptide substrate or a specific Mps1 substrate), ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the Mps1 enzyme, substrate, and ATP in a buffer solution in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This is often done using methods like radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate) or non-radioactive methods such as fluorescence-based assays or ELISA-based techniques that use phosphorylation-specific antibodies.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of Mps1 inhibitors on cancer cell lines.
General Protocol (MTT/MTS Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the Mps1 inhibitor at a range of concentrations for a specified duration (e.g., 72 or 96 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of Mps1 inhibitors.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The Mps1 inhibitor is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule. For combination studies, paclitaxel is typically administered intravenously.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Caption: A streamlined workflow for the preclinical and early clinical evaluation of selective Mps1 inhibitors.
Clinical Development Status
Several selective Mps1 inhibitors have progressed into clinical trials, primarily in combination with taxanes like paclitaxel.
-
This compound: A Phase I clinical trial (NCT02366949) evaluated this compound in combination with paclitaxel in patients with advanced solid tumors.[2][12] The study established a maximum tolerated dose (MTD) and showed preliminary signs of efficacy, with confirmed responses observed in 31.6% of evaluable patients.[13]
-
BOS-172722 (CCT289346): This inhibitor has also entered Phase I clinical trials (NCT03328494), both as a monotherapy and in combination with paclitaxel, for patients with advanced non-hematologic malignancies.[14]
-
CFI-402257: A Phase I study (NCT02792465) was initiated to evaluate CFI-402257 in patients with advanced solid tumors.[2]
The clinical development of these agents underscores the therapeutic potential of Mps1 inhibition as a novel strategy in oncology. Further studies will be crucial to fully elucidate their efficacy and safety profiles in various cancer types.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. treadwelltx.com [treadwelltx.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trial: NCT03328494 - My Cancer Genome [mycancergenome.org]
Validating Spindle Assembly Checkpoint Abrogation: A Comparative Guide to BAY1217389 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its abrogation presents a promising therapeutic strategy in oncology, leading to mitotic catastrophe and cell death in cancer cells. BAY1217389, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase (also known as TTK), is a key investigational drug in this class. This guide provides an objective comparison of this compound with other SAC abrogating agents, supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
The SAC is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. MPS1 is a crucial upstream kinase in this pathway. Inhibition of MPS1 by agents like this compound leads to the premature inactivation of the SAC, forcing cells to exit mitosis with misaligned chromosomes. This results in aneuploidy, genomic instability, and ultimately, apoptotic cell death.
dot
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint and points of intervention.
Comparative Performance of SAC Inhibitors
The following tables summarize key quantitative data for this compound and its alternatives. These alternatives primarily include other MPS1/TTK inhibitors and Aurora B kinase inhibitors, which also play a role in SAC regulation.
Table 1: In Vitro Potency of SAC Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | MPS1/TTK | <10 | Various | [1][2] |
| CFI-402257 | MPS1/TTK | 1.2 ± 0.4 | Recombinant human Mps1 | [3] |
| 15 (median) | Panel of human cancer cell lines | [3] | ||
| Barasertib (AZD1152) | Aurora B | 0.37 | Cell-free assays | [4] |
| GSK1070916 | Aurora B | 0.38 | Aurora B | |
| 7 | A549 human lung cancer | |||
| Reversine | MPS1, Aurora B | - | - | [5] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Table 2: Clinical Trial Overview of SAC Inhibitors
| Compound | Target | Phase | Indication(s) | Key Findings | Reference(s) |
| This compound | MPS1/TTK | Phase I | Solid Tumors | MTD established at 64 mg twice daily with paclitaxel; hematologic toxicities were dose-limiting. Overall confirmed response rate of 31.6% in evaluable patients.[6][7][8] | [6][7][8][9] |
| CFI-402257 | MPS1/TTK | Phase I/II | Advanced Solid Tumors, ER+/HER2- Breast Cancer | Tolerable safety profile. Confirmed overall response rate of 5% in monotherapy and 10% in combination with fulvestrant in ER+/HER2- breast cancer.[10][11][12] | [10][11][12][13][14] |
| Barasertib (AZD1152) | Aurora B | Phase II | Acute Myeloid Leukemia (AML) | Significant improvement in objective complete response rate compared to low-dose cytosine arabinoside (35.4% vs 11.5%). Manageable but more toxic safety profile.[15][16] | [1][15][16][17] |
Experimental Protocols for Validation
Accurate validation of SAC abrogation is crucial. The following are detailed methodologies for key experiments.
dot
Caption: General experimental workflow for validating SAC abrogation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression, specifically looking for a decrease in the G2/M population and an increase in polyploidy.
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells in a T25 flask and allow them to adhere for 24 hours.[18]
-
Treatment: Treat cells with the desired concentrations of the SAC inhibitor for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and fix overnight at 4°C.[19]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/ml) and RNase A (100 µg/ml) in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or polyploid populations.
Mitotic Index Determination (Phospho-Histone H3 Staining)
Objective: To quantify the percentage of cells in mitosis, which is expected to decrease upon SAC abrogation.
Protocol:
-
Cell Preparation: Prepare cells as described for cell cycle analysis (steps 1-3).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 15 minutes on ice.[21]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA) for 30 minutes.
-
Primary Antibody Staining: Incubate cells with an anti-phospho-Histone H3 (Ser10) antibody (e.g., diluted 1:1000 in blocking solution) for 90 minutes at room temperature.[21]
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 30 minutes at room temperature in the dark.[21]
-
DNA Staining: Counterstain with a DNA dye such as PI or DAPI.
-
Flow Cytometry/Microscopy: Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of phospho-Histone H3 positive cells.[22]
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis following treatment with the SAC inhibitor.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both floating and adherent cells. Wash twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[24]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[24]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[25]
Conclusion
This compound is a potent MPS1 inhibitor that effectively abrogates the spindle assembly checkpoint, leading to cancer cell death. When compared to other SAC inhibitors, such as CFI-402257 and Aurora B inhibitors, it demonstrates a distinct profile in terms of potency and clinical development stage. The choice of an appropriate SAC inhibitor for research or therapeutic development will depend on the specific context, including the cancer type and potential combination therapies. The provided experimental protocols offer a robust framework for the validation and comparative analysis of these promising anti-cancer agents.
References
- 1. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. benchchem.com [benchchem.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
- 22. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The MPS1 Inhibitor BAY1217389 Demonstrates Significant Efficacy in Paclitaxel-Resistant Tumor Models
The novel Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, shows potent antitumor activity in combination with paclitaxel, particularly in preclinical models of paclitaxel-resistant cancers. This combination therapy has been found to overcome both intrinsic and acquired resistance to paclitaxel, suggesting a promising therapeutic strategy for patients with taxane-refractory tumors.
This compound is a selective, orally bioavailable inhibitor of MPS1 (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during cell division.[1][3] In many cancer cells, MPS1 is overexpressed.[1] By inhibiting MPS1, this compound abrogates the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, cell death through mitotic catastrophe.[1][4][5]
This mechanism of action demonstrates strong synergy with taxanes like paclitaxel, which work by stabilizing microtubules and causing mitotic arrest.[1][5] The combination of a SAC inhibitor with a microtubule-stabilizing agent leads to a heightened level of chromosomal segregation errors, proving highly effective in eliminating tumor cells.[6] Preclinical studies have shown that this combination not only enhances the efficacy of paclitaxel but also resensitizes resistant tumors to the drug.[4][5][7]
Comparative Efficacy in Paclitaxel-Sensitive and -Resistant Xenograft Models
In vivo studies using xenograft models have demonstrated the superior efficacy of the this compound and paclitaxel combination in both paclitaxel-sensitive and, notably, paclitaxel-resistant tumors.
Paclitaxel-Sensitive Model
In a paclitaxel-sensitive HeLa-Matu human cervical cancer xenograft model, the combination of an MPS1 inhibitor with paclitaxel resulted in a significantly greater reduction in tumor growth compared to either agent alone. An early study demonstrated that while paclitaxel or an MPS1 inhibitor alone showed modest tumor growth inhibition (T/C of 0.38 and 0.51, respectively), the combination therapy led to a near-complete tumor remission (T/C of 0.04).[8]
Paclitaxel-Resistant Models
The efficacy of the combination was further highlighted in tumor models with acquired or intrinsic resistance to paclitaxel.
Table 1: Efficacy of this compound in Combination with Paclitaxel in a Triple-Negative Breast Cancer Xenograft Model (SUM-149) with Acquired Paclitaxel Insensitivity [1]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| Paclitaxel | 20 mg/kg, i.v., 1x weekly | Initial tumor response followed by regrowth (acquired insensitivity) |
| This compound + Paclitaxel | This compound: 3 mg/kg, p.o., 2x daily (2 days on/5 days off) + Paclitaxel: 20 mg/kg, i.v., 1x weekly | Statistically significant improvement over paclitaxel monotherapy, inducing complete tumor remission. |
Table 2: Efficacy of this compound in Combination with Paclitaxel in an Intrinsically Paclitaxel-Resistant Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer (MAXF 1384) [1]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| Paclitaxel | 20 mg/kg, i.v., 1x weekly | Minor impact on tumor growth, confirming intrinsic resistance |
| This compound + Paclitaxel | This compound: 3 mg/kg, p.o., 2x daily (2 days on/5 days off) + Paclitaxel: 20 mg/kg, i.v., 1x weekly | Strong and statistically significant tumor growth inhibition, leading to tumor stasis. |
In both resistant models, the combination of this compound and paclitaxel was well-tolerated, with no additional toxicity observed compared to paclitaxel monotherapy.[1][4]
In Vitro Activity
In cellular assays, this compound demonstrated potent inhibition of tumor cell proliferation across a wide range of cancer cell lines, with a median IC50 of 6.7 nmol/L.[1] For comparison, a related Mps1 inhibitor, BAY 1161909, had a median IC50 of 160 nmol/L.[1]
Clinical Development
A Phase I clinical trial (NCT02366949) was conducted to evaluate the safety and efficacy of this compound in combination with paclitaxel in patients with advanced solid tumors.[6][9][10] The study established a maximum tolerated dose (MTD) of 64 mg of this compound twice daily with weekly paclitaxel.[9][10][11] However, the combination was associated with considerable toxicity, primarily hematologic, and a narrow therapeutic window, which has limited its further clinical development.[9][11][12]
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and paclitaxel is rooted in their distinct but complementary mechanisms of action targeting mitosis.
Caption: Synergistic mechanism of paclitaxel and this compound.
Caption: General workflow for preclinical xenograft studies.
Experimental Protocols
In Vitro Cell Proliferation Assay
Human tumor cell lines were seeded into 96-well plates at densities of 1,000 to 5,000 cells per well. After 24 hours of incubation, cells were treated with serial dilutions of this compound. Following a 96-hour incubation period, adherent cells were fixed with glutaraldehyde and stained with crystal violet. The half-maximal inhibitory concentration (IC50) values were then calculated using a 4-parameter fit.[4]
In Vivo Tumor Xenograft Studies
Female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g) were used for the xenograft studies.[4] Tumor cells or patient-derived tumor fragments were implanted subcutaneously.[13] When tumors reached a size of approximately 20-40 mm², the animals were randomized into treatment and control groups (8-10 mice per group).[4][13] this compound was administered orally (p.o.) and paclitaxel was administered intravenously (i.v.).[1][4][13] Tumor growth was monitored by caliper measurements two to three times weekly, and animal body weight was regularly recorded to assess toxicity.[13] Tumor growth inhibition was evaluated by comparing the mean tumor volume of the treated groups to the vehicle control group (T/C ratio).[8]
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Mitotic Resistance: A Comparative Analysis of BAY1217389 and Other Mitotic Inhibitors
A deep dive into the cross-resistance profile of the novel Mps1 inhibitor, BAY1217389, reveals a promising strategy to overcome resistance to conventional anti-mitotic cancer therapies. Due to its unique mechanism of action, this compound demonstrates a lack of cross-resistance with taxanes and vinca alkaloids, positioning it as a valuable agent in combination treatments for resistant tumors.
This guide provides a comprehensive comparison of this compound with other mitotic inhibitors, focusing on their mechanisms of action, resistance profiles, and the preclinical data supporting the absence of cross-resistance. Detailed experimental protocols and visual workflows are included to support further research in this area.
Distinguishing Mechanisms of Action: A Fork in the Mitotic Road
The efficacy of this compound in overcoming resistance to other mitotic inhibitors stems from its distinct molecular target. While taxanes and vinca alkaloids directly interfere with microtubule dynamics, this compound targets a critical cell cycle checkpoint.
-
This compound: This compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase.[1] Mps1 is a key component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the accurate segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound abrogates the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes. This leads to massive chromosomal mis-segregation, aneuploidy, and ultimately, cell death.[2][3]
-
Taxanes (e.g., Paclitaxel): This class of drugs binds to and stabilizes microtubules, the cellular structures responsible for forming the mitotic spindle. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest and subsequent apoptosis.
-
Vinca Alkaloids (e.g., Vincristine): In contrast to taxanes, vinca alkaloids bind to tubulin dimers and inhibit their polymerization into microtubules. This disruption of microtubule formation also leads to mitotic arrest and cell death.
Cross-Resistance Analysis: A Tale of Two Mechanisms
The distinct mechanisms of action translate to different pathways of acquired drug resistance, forming the basis for the lack of cross-resistance between this compound and traditional mitotic inhibitors.
Preclinical studies have consistently shown that this compound acts synergistically with paclitaxel, even in cancer models with acquired or intrinsic resistance to paclitaxel.[1][4][5] This synergy strongly indicates that the mechanisms driving resistance to paclitaxel do not confer resistance to this compound.
| Drug Class | Primary Resistance Mechanisms | Expected Sensitivity to this compound |
| Taxanes (e.g., Paclitaxel) | - Overexpression of ABC transporters (e.g., P-glycoprotein) leading to drug efflux. - Mutations in β-tubulin genes that prevent drug binding. | Sensitive |
| Vinca Alkaloids (e.g., Vincristine) | - Overexpression of ABC transporters (e.g., P-glycoprotein). - Alterations in tubulin isotype expression. | Sensitive |
| Mps1 Inhibitors (e.g., this compound) | - Point mutations in the ATP-binding pocket of the Mps1 kinase domain. | Resistant |
Table 1. Mechanisms of Resistance and Predicted Cross-Resistance Profile.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 7.6 | [1] |
| HT-29 | Colon Cancer | 62 | [1] |
| HeLa-MaTu | Cervical Cancer | Median IC50 of 6.7 (range 3 to >300) in a panel of cell lines | [6] |
| HeLa-MaTu-ADR | Doxorubicin-Resistant Cervical Cancer | Median IC50 of 6.7 (range 3 to >300) in a panel of cell lines | [6] |
Table 2. In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines.
Experimental Protocols
To facilitate further research into the cross-resistance profiles of mitotic inhibitors, detailed protocols for generating drug-resistant cell lines and assessing cell viability are provided below.
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with the desired mitotic inhibitor (e.g., paclitaxel or vincristine) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have acclimated and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. The increments should be small enough to allow for the selection of resistant clones without causing massive cell death.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of resistance, such as a return to a normal proliferation rate and morphology. Maintain the resistant cell line in a medium containing the highest tolerated drug concentration.
-
Characterization: Periodically assess the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line. A significant increase in the IC50 (typically >10-fold) confirms the resistant phenotype.
Cell Viability Assay for IC50 Determination
This protocol outlines the crystal violet staining method for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed the cancer cells (both parental and resistant lines) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the mitotic inhibitors (this compound, paclitaxel, vincristine) in quadruplicate. Include untreated wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution such as 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
-
Solubilization and Absorbance Reading:
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., methanol or a solution of 0.1% sodium dodecyl sulfate in PBS) to each well.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
Navigating the Narrow Therapeutic Window of BAY1217389 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Monopolar Spindle 1 (Mps1) kinase inhibitor, BAY1217389, in combination therapies, with a focus on determining its therapeutic window. Preclinical promise for synergistic anti-tumor activity, particularly in paclitaxel-resistant models, was observed. However, clinical investigations revealed a narrow therapeutic window, ultimately leading to the cessation of its development. This guide presents the available preclinical and clinical data for this compound, alongside a comparison with other Mps1 inhibitors and alternative combination strategies, to inform future research and development in this therapeutic space.
Executive Summary
This compound is a selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Preclinical studies demonstrated that combining this compound with the microtubule-stabilizing agent paclitaxel resulted in enhanced anti-tumor efficacy in various cancer models, including those with acquired or intrinsic paclitaxel resistance.[2] This synergistic effect was attributed to the abrogation of the SAC by this compound, leading to mitotic catastrophe in cancer cells arrested in mitosis by paclitaxel. Despite this preclinical rationale, a Phase I clinical trial (NCT02366949) of this compound in combination with paclitaxel was terminated due to considerable toxicity and a narrow therapeutic window.[3][4][5] This guide delves into the data that shaped the trajectory of this compound and provides a comparative analysis with other therapeutic approaches.
Data Presentation
Preclinical Efficacy of this compound in Combination with Paclitaxel
| Xenograft Model | Treatment Group | Observed Anti-Tumor Efficacy |
| NCI-H1299 (NSCLC) | This compound + Paclitaxel | Significant tumor growth inhibition compared to monotherapy.[6] |
| LU387 (Patient-Derived NSCLC) | This compound + Paclitaxel | Marked reduction in tumor growth versus single-agent treatment.[6] |
Clinical Trial Data: this compound in Combination with Paclitaxel (NCT02366949)
The Phase I clinical trial provided critical insights into the therapeutic window of the this compound-paclitaxel combination in patients with advanced solid tumors.
Toxicity and Dose-Limiting Toxicities (DLTs):
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) of this compound | 64 mg twice daily (with paclitaxel) | [3][4] |
| Primary Dose-Limiting Toxicities (DLTs) | Hematologic toxicities (55.6% of DLTs) | [3][4] |
| Most Common Grade ≥3 Adverse Events | Neutropenia, Anemia, Thrombocytopenia, Fatigue | [7] |
| Other Common Toxicities | Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%) | [3][4][5] |
Efficacy:
| Parameter | Value | Reference |
| Overall Confirmed Responses | 31.6% of evaluable patients | [3][4][5] |
Comparative Analysis of Mps1 Inhibitors and Alternative Combination Therapies
A direct quantitative comparison of the therapeutic window is challenging due to the limited availability of published data for other Mps1 inhibitors in combination therapies. However, a qualitative comparison based on available information is presented below.
| Compound/Combination | Mechanism of Action | Key Clinical Findings | Therapeutic Window |
| This compound + Paclitaxel | Mps1 inhibitor + Microtubule stabilizer | Preclinical synergy, but significant toxicity in Phase I. Development halted. | Narrow/Non-existent[3][4][5] |
| BAY 1161909 | Mps1 inhibitor | Entered Phase I clinical trials in combination with paclitaxel.[8] Limited publicly available data on therapeutic window. | Undetermined from available data |
| Vosaroxin + Cytarabine | Topoisomerase II inhibitor + DNA synthesis inhibitor | Showed efficacy in relapsed/refractory AML, but with treatment-related morbidity and mortality.[9][10][11] | Narrow, requires careful patient selection[9] |
| Tivantinib + Erlotinib/Gemcitabine | c-MET inhibitor + EGFR inhibitor/DNA synthesis inhibitor | Combination with erlotinib did not improve overall survival in NSCLC.[12] Combination with gemcitabine showed modest activity with significant hematologic toxicity.[13] | Limited efficacy and notable toxicity[12][13] |
Experimental Protocols
Preclinical Xenograft Studies of this compound and Paclitaxel Combination
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel in human non-small cell lung cancer (NSCLC) xenograft models.
Animal Models:
-
Female athymic nude mice.
Cell Lines and Tumor Models:
-
NCI-H1299: Human NSCLC cell line, implanted subcutaneously.
-
LU387: Patient-derived NSCLC tumor fragments, transplanted subcutaneously.
Treatment Regimen:
-
Tumor Implantation: NCI-H1299 cells or LU387 tumor fragments were implanted on day 0.
-
Treatment Initiation: Treatment commenced when tumors reached a size of approximately 30 mm² (NCI-H1299) or 40 mm² (LU387).[6]
-
This compound Administration: Administered orally (p.o.) at a dose of 3 mg/kg twice daily (2QD) for 2 consecutive days, followed by 5 days off (2 on/5 off schedule).[6]
-
Paclitaxel Administration: Administered intravenously (i.v.) at a dose of 20 mg/kg once daily, once per week (1 on/6 off schedule).[6]
-
Combination Group: Received both this compound and paclitaxel according to their respective dosing schedules.
-
Control Groups: Included vehicle control, this compound monotherapy, and paclitaxel monotherapy.
Efficacy Assessment:
-
Tumor growth was monitored by caliper measurements two to three times weekly.
-
Animal body weight was monitored as an indicator of toxicity.
Phase I Clinical Trial of this compound and Paclitaxel (NCT02366949)
Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of oral this compound in combination with intravenous paclitaxel in patients with advanced solid tumors.[3]
Study Design:
-
A Phase I, open-label, multicenter, dose-escalation study.
-
Patients were randomized to receive either this compound with paclitaxel or paclitaxel alone in the first cycle to better attribute toxicities.[3]
Patient Population:
-
Patients with advanced, metastatic solid tumors for whom standard therapy was no longer effective.
Treatment Regimen:
-
This compound: Administered orally twice daily on a 2-days-on/5-days-off schedule.[3]
-
Paclitaxel: Administered intravenously weekly.[3]
-
Dose escalation of this compound proceeded in cohorts to determine the MTD.
Assessments:
-
Safety and tolerability were monitored through the recording of adverse events and dose-limiting toxicities.
-
Pharmacokinetics of both drugs were evaluated.
-
Preliminary anti-tumor activity was assessed through imaging studies.
Mandatory Visualization
Caption: Mechanism of synergistic action between this compound and Paclitaxel.
Caption: Workflow of preclinical and clinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III Multinational, Randomized, Double-Blind, Placebo-Controlled Study of Tivantinib (ARQ 197) Plus Erlotinib Versus Erlotinib Alone in Previously Treated Patients With Locally Advanced or Metastatic Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I dose escalation study of oral c-MET inhibitor tivantinib (ARQ 197) in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BAY1217389
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the potent kinase inhibitor, BAY1217389. Given its nature as a hazardous chemical, all personnel must adhere strictly to the following procedures to ensure personal safety and minimize environmental contamination. The following information is compiled from vendor product sheets and established safety guidelines for handling potent crystalline compounds. An official, publicly available Safety Data Sheet (SDS) for this compound was not accessible at the time of publication; therefore, these recommendations are based on best practices for handling similar hazardous research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in its solid form or in solution. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of solutions or airborne powder. |
| Lab Coat/Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 (or higher) respirator. | Required when handling the solid compound outside of a containment system to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking and spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
Handling and Experimental Procedures
All manipulations of this compound, particularly those involving the solid compound, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Solid Compound:
-
Conduct all weighing procedures within a chemical fume hood or a containment glove box.
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the container with care to avoid generating dust.
-
-
Solution Preparation:
-
This compound is soluble in organic solvents such as DMSO.[1]
-
Add the solvent slowly to the solid to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
-
In Vitro/In Vivo Administration:
-
When diluting stock solutions, perform the dilution in a chemical fume hood.
-
For in vivo studies, utilize safe handling practices for dosing animals.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate deactivating agent (if known) or a strong detergent, followed by 70% ethanol.
-
Remove PPE in the designated area, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.[1]
-
Spill Management
A chemical spill kit must be readily available in any area where this compound is handled.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Put on a full set of fresh PPE, including respiratory protection.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.
-
Liquid Spill: Cover the spill with absorbent material from the spill kit, working from the outside in.
-
-
Cleanup:
-
Carefully collect all contaminated materials using dedicated utensils.
-
Place all contaminated materials into a labeled, sealed hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse.
-
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, absorbent pads, and other disposable items. |
| Place in a designated, puncture-proof, and leak-proof hazardous waste container with a secure lid. | |
| Liquid Waste | Unused solutions containing this compound. |
| Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams. | |
| Sharps | Contaminated needles, syringes, and other sharp objects. |
| Place directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
